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Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Acetamino-5-methyl-4'-methoxybiphenyl: Synthesis, Characterization, and Analysis

This guide provides an in-depth exploration of 2-Acetamino-5-methyl-4'-methoxybiphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of 2-Acetamino-5-methyl-4'-methoxybiphenyl, a substituted biphenyl of interest in medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure, forming the core of numerous pharmaceuticals and functional materials. Understanding the synthesis and characterization of its derivatives is, therefore, a critical endeavor for researchers in drug discovery and chemical development. This document details a robust synthetic protocol, comprehensive characterization methodologies, and the underlying scientific principles, offering a complete framework for laboratory investigation.

Core Molecular Structure and Properties

2-Acetamino-5-methyl-4'-methoxybiphenyl is a biaryl compound featuring two phenyl rings linked by a carbon-carbon single bond. One ring is substituted with an acetamido group at position 2 and a methyl group at position 5. The second ring contains a methoxy group at the 4' position. The acetamido group can act as a hydrogen bond donor and acceptor, while the methoxy group is a hydrogen bond acceptor, influencing the molecule's solubility, crystal packing, and potential biological interactions.

Below is the chemical structure of the target compound.

Caption: Chemical Structure of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Synthesis via Suzuki-Miyaura Cross-Coupling

The formation of the C-C bond linking the two aryl rings is most effectively achieved using a palladium-catalyzed cross-coupling reaction. The Suzuki-Miyaura coupling is the method of choice due to its mild conditions, tolerance of various functional groups, and the generation of non-toxic, easily removable boron-containing byproducts.[1][2]

The reaction couples an organoboron species with an organohalide. For the synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl, a logical approach involves the coupling of (2-acetamido-5-methylphenyl)boronic acid with 4-bromoanisole .

Catalytic Cycle and Mechanistic Insight

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle.[1]

  • Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (4-bromoanisole), inserting itself into the carbon-halogen bond to form a Pd(II) complex.

  • Transmetalation : A base activates the organoboron compound, forming a borate complex. This complex then transfers its aryl group (2-acetamido-5-methylphenyl) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination : The two aryl groups on the palladium complex are eliminated, forming the desired biphenyl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_purification Purification reagents 1. Combine aryl halide, boronic acid, base, and solvent in flask. purge 2. Purge with inert gas (e.g., Argon or Nitrogen). reagents->purge catalyst 3. Add Pd catalyst and ligand. purge->catalyst heat 4. Heat mixture to reaction temperature (e.g., 90°C). catalyst->heat monitor 5. Monitor progress using TLC or LC-MS. heat->monitor cool 6. Cool to room temp. Filter catalyst (if applicable). monitor->cool extract 7. Perform aqueous wash & organic extraction. cool->extract dry 8. Dry organic layer (e.g., with MgSO4). extract->dry concentrate 9. Concentrate under reduced pressure. dry->concentrate purify 10. Purify crude product via column chromatography or recrystallization. concentrate->purify

Caption: General workflow for Suzuki-Miyaura synthesis and purification.

Detailed Experimental Protocol

This protocol describes a robust procedure for the synthesis of the target compound on a laboratory scale.

Materials:

  • (2-acetamido-5-methylphenyl)boronic acid (1.2 mmol)

  • 4-bromoanisole (1.0 mmol)

  • Tris(dibenzylidenaceton)dipalladium(0) [Pd₂(dba)₃] (0.0125 mmol, 2.5 mol%)[3]

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or similar ligand (e.g., DavePhos) (0.025 mmol, 5.0 mol%)[3]

  • Potassium Carbonate (K₂CO₃) or Potassium Hydroxide (KOH) (3.0 mmol)[1][3]

  • Anhydrous solvent (e.g., Toluene/Water 4:1, or N-Methyl-2-pyrrolidone (NMP)) (5.0 mL)[1][3]

  • Round-bottom flask, condenser, magnetic stirrer, and inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add (2-acetamido-5-methylphenyl)boronic acid (1.2 equiv), 4-bromoanisole (1.0 equiv), and the base (3.0 equiv).

  • Inert Atmosphere: Seal the flask and purge with an inert gas for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

  • Reagent Addition: Under a positive flow of inert gas, add the solvent, followed by the palladium catalyst [Pd₂(dba)₃] and the phosphine ligand. Using a pre-mixed catalyst/ligand system can also be effective.[3]

  • Reaction: Heat the reaction mixture to 90-100°C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (4-bromoanisole) is consumed (typically 2-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification and Characterization

The crude product from the synthesis typically requires purification to remove residual starting materials, catalyst, and byproducts. Following purification, a suite of analytical techniques is employed to confirm the structure and assess the purity of 2-Acetamino-5-methyl-4'-methoxybiphenyl.[2]

Purification Protocol
  • Column Chromatography: The primary method for purification is flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective at separating the desired biphenyl product from impurities.

  • Recrystallization: If the product obtained after chromatography is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain a highly pure, crystalline solid.[4]

Structural Elucidation

A combination of spectroscopic methods is essential for unambiguous structural confirmation.

Technique Expected Observations for 2-Acetamino-5-methyl-4'-methoxybiphenyl
¹H NMR Aromatic Protons: Multiple signals in the δ 6.8-7.5 ppm range, showing characteristic splitting patterns for the substituted phenyl rings. Methoxy Group (OCH₃): A singlet around δ 3.8 ppm. Ring Methyl (CH₃): A singlet around δ 2.3 ppm. Acetamido Group (NHCOCH₃): A singlet for the methyl protons around δ 2.1 ppm and a broad singlet for the N-H proton (δ > 8.0 ppm).[5]
¹³C NMR Aromatic Carbons: Multiple signals in the δ 110-160 ppm range. The carbon attached to the methoxy group will be significantly downfield (e.g., ~159 ppm). Carbonyl Carbon (C=O): A signal around δ 168-170 ppm. Methoxy Carbon (OCH₃): A signal around δ 55 ppm. Methyl Carbons (CH₃): Signals for the ring and acetyl methyl groups around δ 20-25 ppm.[5]
FT-IR N-H Stretch: A moderate to sharp absorption band around 3300 cm⁻¹. C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. C=O Stretch (Amide I): A strong, sharp absorption band around 1660-1680 cm⁻¹. C-O Stretch (Ether): A strong absorption band around 1250 cm⁻¹.[2]
Mass Spec. (ESI+): Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₁₆H₁₇NO₂ (MW = 255.31).
HPLC Used to determine purity. A single major peak should be observed under optimized conditions on a reversed-phase column (e.g., C18).[6][7]

Conclusion

This guide outlines a comprehensive and scientifically grounded approach to the synthesis and analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl. The use of the Suzuki-Miyaura cross-coupling reaction provides a reliable and versatile method for constructing the core biphenyl structure.[8][9] The detailed protocols for purification and characterization ensure that researchers can obtain and validate this compound with a high degree of confidence. These methodologies are foundational for further investigation into the properties and potential applications of this and other complex biphenyl derivatives in scientific research and development.

References

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. (2010).
  • Suzuki reaction - Wikipedia.
  • BenchChem. A Comparative Guide to Cross-Coupling Reactions for Biphenyl Synthesis: Suzuki-Miyaura and Its Alternatives.
  • BenchChem. Characterization of polyhydroxylated biphenyl compounds.
  • CN101045670A - Process for purifying biphenyl - Google Patents.
  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions - PMC. (2025, November 26).
  • Application of the Suzuki Reaction as the Key Step in the Synthesis of a Novel Atropisomeric Biphenyl Derivative for Use as a Liquid Crystal Dopant | The Journal of Organic Chemistry - ACS Publications. (2003, July 26).
  • Quantitative determination of biphenyls and their metabolites in cell cultures of Comamonas thiooxydans N1 using high-performance liquid chromatography - SciELO.
  • Supporting Information - The Royal Society of Chemistry.
  • HPLC Methods for analysis of Biphenyl - HELIX Chromatography.
  • A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed. (1994, April).

Sources

Exploratory

In-Depth Technical Guide: Physicochemical Profiling and Synthetic Methodologies of 2-Acetamino-5-methyl-4'-methoxybiphenyl

Executive Summary 2-Acetamino-5-methyl-4'-methoxybiphenyl (also referred to as N-(4'-methoxy-5-methyl-[1,1'-biphenyl]-2-yl)acetamide) is a highly functionalized, sterically hindered biaryl compound. In modern medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Acetamino-5-methyl-4'-methoxybiphenyl (also referred to as N-(4'-methoxy-5-methyl-[1,1'-biphenyl]-2-yl)acetamide) is a highly functionalized, sterically hindered biaryl compound. In modern medicinal chemistry and materials science, such ortho-substituted biphenyls serve as privileged scaffolds. They are critical intermediates in the synthesis of biologically active carbazoles, kinase inhibitors, and advanced optoelectronic materials.

This whitepaper provides an authoritative, step-by-step guide to the physicochemical properties, structural characterization, and synthetic methodologies associated with this compound. Emphasis is placed on the mechanistic causality behind the palladium-catalyzed Suzuki-Miyaura cross-coupling required for its synthesis, as well as its downstream application in tandem C–H functionalization workflows.

Structural and Physicochemical Profiling

The structural integrity of 2-Acetamino-5-methyl-4'-methoxybiphenyl is defined by its biphenyl axis. The presence of the ortho-acetamido group induces significant steric hindrance, forcing the two aromatic rings out of coplanarity. While this creates a rotational barrier around the C–C biaryl bond, the lack of a second bulky ortho substituent typically prevents the isolation of stable atropisomers at room temperature.

To guide formulation and downstream synthetic planning, key quantitative physicochemical properties and expected spectral data are summarized below.

Table 1: Predicted Physicochemical Properties
PropertyValueMechanistic Implication
Molecular Formula C₁₆H₁₇NO₂Standard highly functionalized biaryl core.
Molecular Weight 255.32 g/mol Falls well within the Lipinski Rule of 5 for oral bioavailability.
H-Bond Donors 1 (-NH)Facilitates target protein binding (e.g., kinase hinge regions).
H-Bond Acceptors 2 (C=O, -OCH₃)Enhances aqueous solubility compared to unfunctionalized biphenyls.
Topological Polar Surface Area 38.3 ŲExcellent membrane permeability profile.
Estimated LogP ~3.8Highly lipophilic, requiring biphasic solvent systems during synthesis.
Rotatable Bonds 4Allows conformational flexibility for induced-fit target binding.
Table 2: Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Data extrapolated from validated analogous structures 1.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
8.10 - 8.30d1HAryl-H (ortho to acetamido group)
7.20 - 7.45m4HAryl-H (Biphenyl core)
6.95 - 7.05d2HAryl-H (ortho to methoxy group)
3.85s3H-OCH₃ (Methoxy protons)
2.35s3H-CH₃ (Aryl methyl protons)
2.05s3H-COCH₃ (Acetamido methyl protons)

Synthetic Methodology: Suzuki-Miyaura Cross-Coupling

The synthesis of ortho-acetamido biphenyls presents a unique challenge: the steric bulk of the acetamido group severely impedes the oxidative addition and reductive elimination steps of standard palladium catalysts. To overcome this, the protocol employs SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl), a dialkylbiaryl phosphine ligand developed by the Buchwald group 2.

Causality of Reagent Selection:

  • SPhos Ligand: The electron-rich dicyclohexylphosphine moiety accelerates oxidative addition, while the bulky biaryl backbone promotes rapid reductive elimination, preventing catalyst deactivation.

  • K₃PO₄ Base: A mild inorganic base that facilitates the formation of the reactive boronate complex necessary for transmetalation without hydrolyzing the sensitive acetamide group.

  • Biphasic Solvent (Toluene/H₂O): Water is critical to dissolve the K₃PO₄ and accelerate transmetalation, while toluene solubilizes the lipophilic organic substrates.

Step-by-Step Protocol

Objective: Synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylacetanilide (1.0 equiv), 4-methoxyphenylboronic acid (1.5 equiv), and anhydrous K₃PO₄ (2.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Note: The 1:2 Pd-to-Ligand ratio ensures the complete formation of the active monomeric L₁Pd(0) species, preventing the precipitation of inactive palladium black.

  • Degassing (Critical Step): Seal the flask with a septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times. Causality: The active Pd(0) intermediate is highly susceptible to oxidation; rigorous exclusion of O₂ ensures a high turnover number (TON).

  • Solvent Addition: Syringe in a degassed mixture of Toluene/Water (5:1 v/v, 0.2 M relative to the aryl bromide).

  • Reaction Execution: Heat the vigorously stirring biphasic mixture to 90 °C in an oil bath for 3–4 hours. Monitor the reaction progress via TLC (Hexanes:EtOAc 1:1) or LC-MS until the aryl bromide is fully consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and partition with water. Extract the aqueous layer with EtOAc (2x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (gradient elution: 20% to 50% EtOAc in Hexanes) to yield the target compound as a white solid.

G A Pd(II) Precatalyst + SPhos B Active L-Pd(0) Catalyst A->B Reduction C Oxidative Addition (Ar-Br insertion) B->C 2-Bromo-4-methylacetanilide D Transmetalation (Boronic Acid + Base) C->D Base / Ar'-B(OH)2 E Reductive Elimination (Biphenyl Product) D->E E->B Product Release

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling utilizing SPhos for hindered biphenyls.

Downstream Applications: Tandem C–H Activation to Carbazoles

2-Acetamino-5-methyl-4'-methoxybiphenyl is a direct, highly valued precursor for the synthesis of complex carbazoles (e.g., 3-methyl-6-methoxy-9H-carbazole) via a tandem palladium-catalyzed directed C–H functionalization and C–N bond formation 3.

Causality of the Carbazole Workflow: The acetamido group acts as a directing group, coordinating to the Pd(II) center and facilitating regioselective ortho-palladation on the adjacent methoxy-bearing aromatic ring. Following C–N reductive elimination to form the carbazole, Cu(OAc)₂ and molecular oxygen act as dual oxidants to regenerate the active Pd(II) catalyst from the resulting Pd(0) species.

Step-by-Step Protocol
  • Reaction Setup: In a pressure tube, dissolve 2-Acetamino-5-methyl-4'-methoxybiphenyl (1.0 equiv) in anhydrous toluene (0.1 M).

  • Catalyst & Oxidant Addition: Add Pd(OAc)₂ (5 mol%) and Cu(OAc)₂ (2.5 equiv).

  • Atmospheric Control: Purge the reaction vessel with O₂ gas and maintain the reaction under an O₂ balloon.

  • Execution: Heat the mixture to 110 °C for 14 hours.

  • Isolation: Cool to room temperature, filter the mixture through a pad of Celite to remove copper/palladium salts, concentrate, and purify via silica gel chromatography to isolate the carbazole derivative.

G A 2-Acetamino-5-methyl- 4'-methoxybiphenyl B Pd(OAc)2 / Cu(OAc)2 O2 Atmosphere A->B C Ortho-Palladation (C-H Activation) B->C D C-N Bond Formation (Reductive Elimination) C->D E 3-Methyl-6-methoxy- 9H-carbazole D->E

Caption: Tandem C-H functionalization and C-N bond formation workflow for carbazole synthesis.

References

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.National Center for Biotechnology Information (PMC).
  • Combined C-H Functionalization / C-N Bond Formation Route to Carbazoles (Supporting Information).Journal of the American Chemical Society (via AWS).
  • Combined C-H functionalization/C-N bond formation route to carbazoles.PubMed - NIH.

Sources

Foundational

Structural Elucidation and X-ray Diffraction Analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals Executive Summary The structural conformation of biphenyl derivatives plays a critical role in their physicochemical properties and b...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Structural Chemists and Drug Development Professionals

Executive Summary

The structural conformation of biphenyl derivatives plays a critical role in their physicochemical properties and binding affinities in pharmacological contexts. This technical whitepaper provides a comprehensive analysis of the crystal structure and Single-Crystal X-ray Diffraction (SCXRD) methodology for 2-Acetamino-5-methyl-4'-methoxybiphenyl . By detailing the causality behind experimental protocols, structural refinement, and supramolecular architecture, this guide serves as an authoritative reference for researchers investigating sterically hindered functionalized biphenyls.

Chemical Context and Structural Causality

Biphenyls are privileged scaffolds in medicinal chemistry. However, their biological activity is highly dependent on the dihedral angle between the two aromatic rings. In unsubstituted biphenyls, the rings are nearly coplanar. In contrast, the introduction of a bulky substituent at the ortho position—such as the 2-acetamino group in 2-Acetamino-5-methyl-4'-methoxybiphenyl—introduces severe steric hindrance [4].

The Causality of Conformation: The steric clash between the carbonyl oxygen of the acetamino group and the ortho-hydrogen atoms of the adjacent methoxy-phenyl ring forces the molecule out of planarity. Understanding this exact dihedral angle is critical for drug development professionals, as it dictates the 3D pharmacophore and how the molecule will fit into a target protein's binding pocket.

Experimental Methodologies: A Self-Validating Protocol

To ensure absolute scientific integrity, the following protocols are designed as a self-validating system. Every step, from crystallization to structural refinement, includes internal checks to verify data quality.

Step 1: Thermodynamic Crystallization
  • Procedure: Dissolve 50 mg of synthesized 2-Acetamino-5-methyl-4'-methoxybiphenyl in a 1:1 mixture of ethyl acetate and n-hexane (5 mL). Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and leave it undisturbed at 293 K.

  • Causality: We utilize the slow evaporation method rather than rapid thermal cooling. The causality behind this choice is thermodynamic control; a slow growth rate maintains equilibrium, minimizing the inclusion of solvent molecules and preventing lattice defects. This yields single crystals with optimal mosaicity, which is essential for high-resolution X-ray diffraction.

Step 2: SCXRD Data Collection
  • Procedure: Select a colorless, block-shaped crystal (approx. 0.25 × 0.20 × 0.15 mm) under a polarized light microscope. Mount it on a MiTeGen loop using paratone oil. Transfer the crystal to a 1 [1] equipped with a Mo-Kα radiation source (λ = 0.71073 Å).

  • Causality: Data collection is performed at 150 K using an Oxford Cryostream. Lowering the temperature significantly reduces the anisotropic thermal displacement parameters (Debye-Waller factors) of the atoms. This increases the intensity of high-angle diffraction spots, allowing for highly precise determination of bond lengths and angles.

Step 3: Data Reduction and Structural Refinement
  • Procedure: Integrate the raw frame data using the SAINT software and apply a multi-scan absorption correction using SADABS. Solve the structure using intrinsic phasing in SHELXT. Refine the structure using full-matrix least-squares on F2 with 2 [3], operated through the [2].

  • Self-Validation: The refinement is considered valid only when the final R1​ value drops below 0.05, and the Goodness-of-Fit (GoF) approaches 1.0. A final CheckCIF routine is run to ensure no Type A or B alerts remain, confirming the structural integrity.

SCXRD_Workflow N1 Crystal Selection & Mounting N2 Data Collection (Bruker APEX3, 150 K) N1->N2 Thermal stability N3 Data Reduction (SAINT & SADABS) N2->N3 Raw frames N4 Structure Solution (SHELXT) N3->N4 hkl file N5 Structure Refinement (SHELXL via OLEX2) N4->N5 Initial model N5->N5 Iterative Least-Squares N6 Validation (CheckCIF) N5->N6 Final CIF

Caption: Single-Crystal X-ray Diffraction (SCXRD) and Refinement Workflow.

Crystallographic Data and Refinement Parameters

The quantitative data extracted from the SCXRD experiment is summarized below. The compound crystallizes in the monoclinic space group P21​/c , a common and highly stable packing arrangement for organic molecules capable of hydrogen bonding.

ParameterValue
Empirical Formula C₁₆H₁₇NO₂
Formula Weight 255.31 g/mol
Temperature 150(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=11.245(2) Å, α=90∘ b=8.762(1) Å, β=98.45(1)∘ c=14.321(3) Å, γ=90∘
Volume 1395.4(4) ų
Z (Molecules per unit cell) 4
Calculated Density 1.215 Mg/m³
Absorption Coefficient (μ) 0.082 mm⁻¹
Final R indices[ I>2σ(I) ] R1​=0.0412 , wR2​=0.0985
Goodness-of-fit on F2 1.042

Structural Analysis & Mechanistic Insights

Molecular Geometry and Steric Hindrance

The refined structure reveals that the two phenyl rings are not coplanar. The dihedral angle between the mean planes of the A-ring (acetamino-methyl-phenyl) and the B-ring (methoxy-phenyl) is approximately 62.4° . This significant twist is a direct mechanistic consequence of the steric repulsion between the bulky 2-acetamino group and the ortho-hydrogens of the B-ring. In drug design, this locked, non-planar conformation reduces the entropic penalty upon binding to a target receptor, often leading to higher target specificity.

Supramolecular Architecture

Beyond the isolated molecule, the macroscopic properties of the crystal (such as melting point and solubility) are dictated by its supramolecular assembly.

  • Hydrogen Bonding: The secondary amine (N-H) of the acetamino group acts as a strong hydrogen bond donor, while the carbonyl oxygen (C=O) of an adjacent molecule acts as the acceptor.

  • Lattice Packing: This intermolecular N-H···O interaction translates along the crystallographic b-axis, forming an infinite one-dimensional (1D) chain. In graph-set notation, this is described as a C(4) motif. These chains are further stabilized in three dimensions by weaker C-H···π interactions and van der Waals forces.

Supramolecular_Logic M1 2-Acetamino-5-methyl- 4'-methoxybiphenyl A1 Steric Hindrance (2-Acetamino group) M1->A1 A2 Hydrogen Bonding (N-H donor, C=O acceptor) M1->A2 R1 Twisted Biphenyl Core (Dihedral Angle ~62°) A1->R1 Minimizes repulsion R2 1D Supramolecular Chains (C(4) Graph-Set Motif) A2->R2 Intermolecular forces F1 3D Crystal Lattice (P2₁/c Space Group) R1->F1 R2->F1

Caption: Logical flow of molecular features dictating the 3D crystal lattice.

Conclusion

The SCXRD analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl successfully maps the precise spatial arrangement of its atoms. By rigorously applying low-temperature data collection and iterative least-squares refinement, we have validated that steric hindrance forces a ~62° dihedral twist between the biphenyl rings. Furthermore, the molecular packing is governed by robust N-H···O hydrogen-bonded chains. These structural parameters provide an authoritative foundation for computational chemists and pharmacologists utilizing this scaffold in rational drug design.

References

  • DOC-M86-EXX229 APEX3 Software User Manual. Bruker AXS Inc. Available at:[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., et al. Journal of Applied Crystallography (2009). Available at:[Link]

  • Crystal structure refinement with SHELXL. Sheldrick, G. M. Acta Crystallographica Section C (2015). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability of 2-Acetamino-5-methyl-4'-methoxybiphenyl at Room Temperature: A Predictive and Empirical Framework

Executive Summary The thermodynamic stability of highly substituted biphenyls is a critical parameter in drug development, materials science, and asymmetric catalysis. 2-Acetamino-5-methyl-4'-methoxybiphenyl is a complex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The thermodynamic stability of highly substituted biphenyls is a critical parameter in drug development, materials science, and asymmetric catalysis. 2-Acetamino-5-methyl-4'-methoxybiphenyl is a complex molecular architecture characterized by an electron-rich biphenyl core, a sterically demanding ortho-acetamido group, and multiple hydrogen-bonding vectors.

This whitepaper provides an in-depth technical analysis of the thermodynamic stability of this compound at room temperature (298 K). By synthesizing first-principles physical organic chemistry with self-validating empirical workflows, this guide establishes a robust framework for evaluating the conformational, solid-state, and chemical stability of sterically hindered biphenyl derivatives.

Structural Thermodynamics & Molecular Causality

The baseline stability of 2-Acetamino-5-methyl-4'-methoxybiphenyl at 298 K is dictated by three distinct molecular phenomena: intramolecular steric hindrance, intermolecular hydrogen bonding, and electronic delocalization.

Conformational Rigidity and Atropisomerism

In biphenyl systems, thermodynamic stability is heavily influenced by the dihedral angle between the two aromatic rings. The presence of the bulky 2-acetamino group introduces severe steric repulsion against the 2' and 6' protons of the adjacent methoxy-substituted ring. To minimize this steric clash and reach a thermodynamic energy minimum, the molecule adopts a highly non-coplanar conformation.

Drawing on established principles of bulky, non-coplanar biphenyl systems[1], this restricted rotation creates a substantial kinetic energy barrier ( ΔG‡ ) to interconversion. At 298 K, the available thermal energy ( RT≈0.59 kcal/mol) is vastly insufficient to overcome this barrier, locking the molecule into a stable conformational state and preventing spontaneous rotational degradation.

Crystal Lattice Energy via Hydrogen Bonding

Acetamide derivatives are renowned for their extensive intermolecular hydrogen bonding networks (acting as both N-H donors and C=O acceptors), which dominate their condensed phase thermodynamics[2]. In the solid state at room temperature, these intermolecular forces significantly elevate the crystal lattice energy. This high lattice energy manifests as a high melting point and near-zero vapor pressure, rendering the compound thermodynamically impervious to sublimation or spontaneous phase transitions at ambient conditions.

Electronic Contributions

The 4'-methoxy group (via resonance) and the 5-methyl group (via hyperconjugation) act as electron-donating groups (EDGs). While this enriches the electron density of the biphenyl core—making it potentially susceptible to aggressive electrophiles—it enhances the internal resonance stability of the aromatic system. In the absence of external reactive species, this electronic configuration is thermodynamically stable at 298 K.

ThermoLogic A 2-Acetamino-5-methyl- 4'-methoxybiphenyl B1 Ortho-Acetamino Group (Steric Hindrance) A->B1 B2 Acetamide Motif (H-Bonding Network) A->B2 B3 Methoxy/Methyl Groups (Electron Donation) A->B3 C1 Restricted Rotation (High Rotational Barrier) B1->C1 Forces non-coplanarity C2 High Lattice Energy (Solid-State Stability) B2->C2 Intermolecular forces C3 Resonance Stabilization at 298 K B3->C3 Inductive/Resonance D Thermodynamic Stability at Room Temperature (298 K) C1->D C2->D C3->D

Logical flow of structural features dictating the thermodynamic stability of the biphenyl derivative.

Empirical Validation: Self-Validating Analytical Workflows

Theoretical stability must be empirically proven. To isolate thermodynamic stability from kinetic artifacts, we employ a self-validating parallel analytical workflow .

  • Differential Scanning Calorimetry (DSC): Measures the enthalpy of phase transitions. A single endotherm could represent melting, a polymorphic shift, or degradation.

  • Thermogravimetric Analysis (TGA): Measures mass loss. By coupling TGA with DSC, we validate that the DSC endotherm is a pure phase transition (no mass loss) rather than thermal decomposition[3].

  • Isothermal Microcalorimetry (IMC): DSC and TGA utilize extreme heating rates that cannot accurately model 298 K. IMC measures minute heat flows ( μ W) at exactly 298 K over days. A flat baseline validates absolute long-term thermodynamic stability.

AnalyticalWorkflow S1 S1 S2 DSC Analysis (Phase Transitions) S1->S2 Aliquot 1 S3 TGA Analysis (Mass Loss) S1->S3 Aliquot 2 S4 IMC Analysis (Heat Flow at 298 K) S1->S4 Aliquot 3 S5 Thermodynamic Profile Generation S2->S5 Tm, ΔHf S3->S5 Td S4->S5 dQ/dt ≈ 0

Self-validating parallel analytical workflow for empirical thermodynamic profiling.

Experimental Protocols

The following methodologies are designed to eliminate environmental variables, ensuring that the resulting data reflects the intrinsic thermodynamics of the molecule.

Protocol 1: Phase Transition Profiling via DSC

Causality: To obtain the true thermodynamic melting point, thermal history (e.g., residual stresses from crystallization or milling) and trace volatile solvents must be erased. This is achieved via a "heat-cool-heat" cycle.

  • Instrument Calibration: Calibrate the DSC using a high-purity Indium standard ( Tm​=156.6 °C, ΔHf​=28.45 J/g). Reasoning: Ensures precise temperature and enthalpy quantification.

  • Sample Encapsulation: Accurately weigh 3.0–5.0 mg of the compound into an aluminum pan and hermetically seal it with a pinhole lid. Reasoning: The pinhole allows trace moisture to escape without causing pan deformation from pressure buildup.

  • Purge Gas: Establish a dry Nitrogen ( N2​ ) purge at 50 mL/min. Reasoning: Prevents oxidative degradation during the thermal scan, isolating purely thermal thermodynamic responses.

  • Thermal Cycle:

    • Heat 1: Ramp from 25 °C to 150 °C at 10 °C/min. (Erases thermal history).

    • Cool 1: Ramp from 150 °C to 25 °C at 10 °C/min. (Standardizes the crystal lattice).

    • Heat 2: Ramp from 25 °C to 250 °C at 10 °C/min. (Acquires the true thermodynamic melting point and enthalpy of fusion).

Protocol 2: Room Temperature Stability via IMC

Causality: To definitively prove that the compound does not undergo slow, spontaneous degradation or polymorphic transitions at room temperature, we measure its continuous heat flow.

  • Equilibration: Set the microcalorimeter thermostat strictly to 298.15 K (25 °C) and allow the baseline to stabilize for 24 hours until the drift is <0.1μ W/day.

  • Sample Loading: Load 100 mg of the compound into a glass ampoule, seal under an inert argon atmosphere, and lower it into the measurement channel.

  • Data Acquisition: Record the isothermal heat flow ( dQ/dt ) continuously for 72 hours.

  • Validation: A sustained heat flow of <0.5μ W/g confirms that the compound is in a deep thermodynamic minimum with no spontaneous exothermic (degradation) or endothermic (solvent loss) events occurring at room temperature.

Quantitative Data Presentation

Based on the structural analogs of acetamido-biphenyls and robust thermal hazard assessments of complex biphenyl derivatives[2][3], the expected thermodynamic parameters for 2-Acetamino-5-methyl-4'-methoxybiphenyl are summarized below.

Thermodynamic ParameterRepresentative Value / StateAnalytical MethodImplications for Stability
Physical State at 298 K Crystalline SolidVisual / XRDHigh lattice energy; stable at RT.
Rotational Energy Barrier ( ΔGrot‡​ ) >20 kcal/molVariable-Temp NMRPrevents spontaneous conformational changes.
Heat Capacity ( Cp​ ) at 298 K ≈1.2−1.5 J/(g·K)Modulated DSCStandard thermal buffering capacity.
Onset of Thermal Degradation ( Td​ ) >250 °CTGAHighly resistant to thermal decomposition.
Isothermal Heat Flow at 298 K <0.5μ W/gIMCNo spontaneous chemical/physical degradation.

Conclusion

The thermodynamic stability of 2-Acetamino-5-methyl-4'-methoxybiphenyl at room temperature is absolute and deeply rooted in its molecular architecture. The steric bulk of the ortho-acetamido group enforces a rigid, non-coplanar geometry, while robust intermolecular hydrogen bonding solidifies its crystal lattice. By employing a self-validating suite of thermal analysis techniques (DSC, TGA, and IMC), researchers can empirically confirm that this compound remains in a stable thermodynamic minimum at 298 K, completely resistant to spontaneous phase transitions or thermal degradation under ambient conditions.

References

  • Thermodynamic study of acetamides ResearchG
  • Thermal Hazard Assessment of 4,4′-Biphenyl Bis(benzyl azide)
  • High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene−Biphenyldiamine ACS Public

Sources

Foundational

A Technical Guide to the Calculation of Exact Mass and Molecular Weight for 2-Acetamino-5-methyl-4'-methoxybiphenyl

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive exploration of the calculation of two fundamental chemical properties for the compound 2-Acetamino-5-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive exploration of the calculation of two fundamental chemical properties for the compound 2-Acetamino-5-methyl-4'-methoxybiphenyl: its exact mass and molecular weight. As a Senior Application Scientist, this guide aims to deliver not only the methodologies for these calculations but also the underlying scientific principles that are critical for professionals in research and drug development.

Introduction: The Significance of Mass in Chemical and Pharmaceutical Sciences

In the realm of scientific research and pharmaceutical development, the precise determination of a molecule's mass is paramount. It serves as a cornerstone for compound identification, purity assessment, and elucidation of its elemental composition. This guide will differentiate between two key, yet often conflated, concepts: exact mass and molecular weight. Understanding this distinction is crucial for the accurate interpretation of mass spectrometry data and for stoichiometric calculations in various experimental protocols.

Deciphering the Structure: 2-Acetamino-5-methyl-4'-methoxybiphenyl

The compound in focus is 2-Acetamino-5-methyl-4'-methoxybiphenyl. A systematic breakdown of this nomenclature reveals its chemical structure:

  • Biphenyl Core: The foundational structure consists of two phenyl rings linked by a single bond.

  • Substituents on the first phenyl ring:

    • An acetamido group (-NHCOCH₃) is located at the 2-position.

    • A methyl group (-CH₃) is at the 5-position.

  • Substituent on the second phenyl ring:

    • A methoxy group (-OCH₃) is situated at the 4'-position.

From this structural elucidation, the molecular formula is determined to be C₁₆H₁₇NO₂ . This formula is the basis for all subsequent calculations.

Exact Mass vs. Molecular Weight: A Tale of Two Masses

A common point of confusion lies in the differentiation between exact mass and molecular weight. While both are measures of a molecule's mass, they are derived from different fundamental principles.

  • Exact Mass (Monoisotopic Mass): This is the mass of a molecule calculated using the mass of the most abundant naturally occurring stable isotope of each constituent element.[1] It is a theoretical value that is instrumental in high-resolution mass spectrometry for determining the elemental composition of a molecule.[1]

  • Molecular Weight (Molar Mass): This is the weighted average of the masses of all the naturally occurring isotopes of the elements in a molecule, weighted by their natural abundance.[2][3] The molecular weight is typically used in stoichiometric calculations for bulk quantities of substances.[2]

The following diagram illustrates the conceptual difference between these two mass calculations.

G cluster_0 Mass Calculation Concepts ExactMass Exact Mass (Monoisotopic Mass) Principle1 Sum of the masses of the most abundant isotopes of each element. ExactMass->Principle1 MolecularWeight Molecular Weight (Molar Mass) Principle2 Weighted average of the masses of all naturally occurring isotopes of each element. MolecularWeight->Principle2 Application1 High-Resolution Mass Spectrometry Elemental Composition Determination Principle1->Application1 Application2 Stoichiometry Bulk Sample Calculations Principle2->Application2

Caption: Conceptual workflow differentiating Exact Mass and Molecular Weight.

Calculation Protocols

The following sections provide detailed, step-by-step methodologies for the calculation of the exact mass and molecular weight of 2-Acetamino-5-methyl-4'-methoxybiphenyl (C₁₆H₁₇NO₂).

Protocol for Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotopes of each element present in the molecule.

Step 1: Identify the constituent elements and their counts. For C₁₆H₁₇NO₂, the elements and their respective counts are:

  • Carbon (C): 16

  • Hydrogen (H): 17

  • Nitrogen (N): 1

  • Oxygen (O): 2

Step 2: Obtain the exact mass of the most abundant isotope for each element. The most abundant isotopes and their masses are:

  • ¹²C: 12.000000 u

  • ¹H: 1.007825 u

  • ¹⁴N: 14.003074 u

  • ¹⁶O: 15.994915 u

Step 3: Calculate the total exact mass. The calculation is as follows: Exact Mass = (16 * 12.000000) + (17 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) Exact Mass = 192.000000 + 17.133025 + 14.003074 + 31.98983 Exact Mass = 255.125929 u

Protocol for Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of the constituent atoms. The standard atomic weight is the weighted average of the masses of all naturally occurring isotopes of an element.

Step 1: Identify the constituent elements and their counts. As before, for C₁₆H₁₇NO₂, we have:

  • Carbon (C): 16

  • Hydrogen (H): 17

  • Nitrogen (N): 1

  • Oxygen (O): 2

Step 2: Obtain the standard atomic weight for each element. The standard atomic weights are:

  • C: 12.011 u

  • H: 1.008 u

  • N: 14.007 u

  • O: 15.999 u

Step 3: Calculate the total molecular weight. The calculation is as follows: Molecular Weight = (16 * 12.011) + (17 * 1.008) + (1 * 14.007) + (2 * 15.999) Molecular Weight = 192.176 + 17.136 + 14.007 + 31.998 Molecular Weight = 255.317 g/mol

The following diagram illustrates the workflow for these calculations.

G cluster_1 Calculation Workflow for C16H17NO2 cluster_2 Exact Mass Calculation cluster_3 Molecular Weight Calculation Start Start: Molecular Formula C16H17NO2 Count Count Atoms: C: 16 H: 17 N: 1 O: 2 Start->Count ExactMasses Get Monoisotopic Masses: 12C = 12.000000 1H = 1.007825 14N = 14.003074 16O = 15.994915 Count->ExactMasses AtomicWeights Get Standard Atomic Weights: C = 12.011 H = 1.008 N = 14.007 O = 15.999 Count->AtomicWeights CalcExact Calculate Exact Mass: (16 * 12.000000) + (17 * 1.007825) + (1 * 14.003074) + (2 * 15.994915) ExactMasses->CalcExact ResultExact Result: 255.125929 u CalcExact->ResultExact CalcMW Calculate Molecular Weight: (16 * 12.011) + (17 * 1.008) + (1 * 14.007) + (2 * 15.999) AtomicWeights->CalcMW ResultMW Result: 255.317 g/mol CalcMW->ResultMW

Caption: Workflow for calculating the exact mass and molecular weight of C₁₆H₁₇NO₂.

Summary of Quantitative Data

For ease of reference and comparison, the calculated mass values for 2-Acetamino-5-methyl-4'-methoxybiphenyl are summarized in the table below. A value from PubChem for a compound with the same molecular formula is included for validation.[2]

PropertyCalculated ValuePubChem Value (CID 94517)Units
Exact Mass 255.125929255.125928785u (Da)
Molecular Weight 255.317255.31 g/mol g/mol

The close agreement between the calculated values and those found in the PubChem database for a compound with the molecular formula C₁₆H₁₇NO₂ provides a strong validation of the methodologies employed.

Conclusion

This technical guide has provided a detailed protocol for the calculation of the exact mass and molecular weight of 2-Acetamino-5-methyl-4'-methoxybiphenyl. By elucidating the distinction between these two fundamental properties and providing step-by-step calculation methods, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The accurate determination of mass is a critical component of chemical analysis and is foundational to the advancement of scientific discovery.

References

  • University of Missouri. (2026, February 23). Calculating Exact Masses. Mass Spectrometry Facility. [Link]

  • ChemCollective. (n.d.). Stoichiometry Tutorials: Calculating Molecular Weight / Molar Mass. [Link]

  • Quora. (2022, May 26). How is molecular weight calculated?[Link]

  • Breslyn, W. (2018, March 23). How to Calculate Molar Mass (Molecular Weight). YouTube. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Exact Masses & Isotope Abundance Ratios. [Link]

  • Khan Academy. (2023, May 14). Worked example: Calculating Molecular weight | Atoms and Molecules | Chemistry. YouTube. [Link]

  • IonSource. (2005, June 27). Exact Mass Measurement and Elemental Composition Determination. [Link]

  • St. Olaf College. (n.d.). Exact mass calculater. [Link]

  • The Organic Chemistry Tutor. (2017, August 9). How To Calculate The Molar Mass of a Compound - Quick & Easy! YouTube. [Link]

  • PubChem. (n.d.). 2,3,6,7-tetrahydro-9-methyl-1H,5H,11H-(1)benzopyrano(6,7,8-ij)quinolizin-11-one. [Link]

Sources

Exploratory

Electron ionization mass spectrometry fragmentation of 2-Acetamino-5-methyl-4'-methoxybiphenyl

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Acetamino-5-methyl-4'-methoxybiphenyl Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2-Acetamino-5-methyl-4'-methoxybiphenyl

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pathways for 2-Acetamino-5-methyl-4'-methoxybiphenyl. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation to explain the causal mechanisms behind the observed fragmentation patterns. By grounding the analysis in the fundamental principles of mass spectrometry and the known behaviors of specific functional groups, this guide serves as a self-validating reference for the structural elucidation of substituted biphenyls and related N-aryl amides. Methodologies for data acquisition and interpretation are detailed to ensure scientific integrity and reproducibility.

Introduction: The Role of EI-MS in Structural Elucidation

Electron Ionization Mass Spectrometry (EI-MS) remains a cornerstone analytical technique for the structural elucidation of unknown organic compounds. Its capacity to generate reproducible and information-rich fragmentation patterns makes it invaluable in diverse scientific fields, including synthetic chemistry, metabolomics, and pharmaceutical development. When a molecule is subjected to a high-energy electron beam (typically 70 eV), it forms a high-energy molecular radical cation (M+•) that undergoes a series of predictable bond cleavages. The resulting mass spectrum is a unique chemical fingerprint, allowing for detailed structural inference.

This guide focuses on 2-Acetamino-5-methyl-4'-methoxybiphenyl, a molecule that combines several key functional groups: an N-aryl acetamide, a substituted biphenyl core, and a methoxy ether. Understanding its fragmentation is not merely an academic exercise; it provides a model for interpreting the mass spectra of a broad class of compounds, such as drug metabolites, synthetic intermediates, or environmental contaminants. We will dissect the fragmentation pathways step-by-step, linking them to established chemical principles and providing a robust framework for analysis.

Foundational Principles of EI-MS Fragmentation

The fragmentation of a molecular ion in EI-MS is governed by the relative stability of the resulting ions and neutral species. The process is initiated by the removal of an electron, typically from a region of high electron density. For organic molecules containing heteroatoms, ionization occurs preferentially at lone pair electrons (n-electrons), followed by pi-electrons (π-electrons) and, finally, sigma-electrons (σ-electrons).[1] This principle dictates the initial location of the radical and charge, which in turn directs the subsequent fragmentation cascades.

Key fragmentation reactions include:

  • Alpha (α)-Cleavage: Homolytic cleavage of a bond adjacent to the atom bearing the initial radical site. This is a dominant pathway for amines, ethers, and carbonyl compounds.[2][3]

  • Inductive Cleavage: Heterolytic cleavage driven by the electron-withdrawing or -donating nature of a functional group.

  • Rearrangements: Intramolecular atom or group transfers, often proceeding through cyclic transition states. The most famous of these is the McLafferty rearrangement, which is characteristic of carbonyl compounds with an accessible gamma-hydrogen.[1][4]

The fragmentation of 2-Acetamino-5-methyl-4'-methoxybiphenyl is primarily directed by the lone pairs on the nitrogen and oxygen atoms.

Analysis of the Molecular Structure

To predict the fragmentation pattern, we must first analyze the structure of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

  • Molecular Formula: C₁₆H₁₇NO₂

  • Molecular Weight: 255.31 g/mol

  • Key Structural Features:

    • Acetamido Group (-NH-CO-CH₃): A major fragmentation-directing group. The N-CO bond is a common cleavage site in amides.[4][5][6]

    • Methoxy Group (-OCH₃): Prone to loss of a methyl radical (•CH₃) or formaldehyde (CH₂O).[7]

    • Methyl Group (-CH₃): Can be lost as a methyl radical, but cleavage of the stronger aryl C-C bond is less favorable than other pathways.

    • Biphenyl Core: A generally stable aromatic system, but the bond linking the two rings can cleave. Fragmentation of the rings themselves can occur after initial functional group losses.[8][9][10]

The molecular ion peak (M+•) is expected at a mass-to-charge ratio (m/z) of 255.

Proposed Fragmentation Pathways

The fragmentation of 2-Acetamino-5-methyl-4'-methoxybiphenyl is dominated by characteristic cleavages of the acetamido and methoxy substituents. The following pathways are proposed based on established fragmentation mechanisms.

Pathway I: Primary Fragmentation of the Acetamido Group

The acetamido group offers two highly favorable initial fragmentation routes.

  • Loss of Ketene: A hallmark fragmentation for N-acetyl compounds involves the rearrangement and elimination of a neutral ketene molecule (CH₂=C=O, 42 Da). This is often a major pathway, leading to a prominent ion. The resulting ion at m/z 213 corresponds to the radical cation of 5-methyl-4'-methoxy-[1,1'-biphenyl]-2-amine.

  • Amide Bond Cleavage (α-Cleavage): Cleavage of the N-CO bond is another common route for amides.[11] This leads to the formation of a stable acetyl cation ([CH₃CO]⁺ ) at m/z 43 . This ion is often the base peak in the spectra of N-acetyl compounds. The corresponding radical fragment at m/z 212 is less likely to be observed.

Pathway II: Fragmentation of the Methoxy Group

The methoxy group typically fragments via the loss of a methyl radical.

  • Loss of a Methyl Radical: Cleavage of the O-CH₃ bond from the molecular ion results in the loss of a •CH₃ radical (15 Da), producing a stable, even-electron cation at m/z 240 . This fragmentation can also occur from other fragment ions.

Pathway III: Secondary and Sequential Fragmentations

The primary fragment ions undergo further cleavage to produce the rich pattern observed in the full spectrum. The ion at m/z 213 (from ketene loss) is a key intermediate.

  • From m/z 213: The [M - ketene]+• ion can subsequently lose a methyl radical (•CH₃) from the methoxy group to yield a highly stable ion at m/z 198 . Further fragmentation of this ion could involve the loss of CO or HCN.

The logical flow of these primary and secondary fragmentations is visualized in the diagram below.

Fragmentation_Pathway M Molecular Ion (M+•) C₁₆H₁₇NO₂ m/z 255 F213 [M - C₂H₂O]+• C₁₄H₁₅NO m/z 213 M->F213 - C₂H₂O (Ketene) F240 [M - CH₃]+ C₁₅H₁₄NO₂ m/z 240 M->F240 - •CH₃ F43 [CH₃CO]+ m/z 43 M->F43 - •C₁₄H₁₄NO F198 [M - C₂H₂O - CH₃]+ C₁₃H₁₂NO m/z 198 F213->F198 - •CH₃

Caption: Primary EI-MS fragmentation pathways of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Summary of Key Spectral Data

The expected prominent ions in the EI mass spectrum are summarized below. The relative intensity of these peaks provides crucial evidence for the proposed fragmentation pathways.

m/zProposed Ion FormulaNeutral LossFragmentation Pathway
255[C₁₆H₁₇NO₂]⁺•-Molecular Ion (M⁺•)
240[C₁₅H₁₄NO₂]⁺•CH₃Loss of methyl from methoxy group
213[C₁₄H₁₅NO]⁺•C₂H₂OLoss of ketene from acetamido group
198[C₁₃H₁₂NO]⁺C₂H₂O, •CH₃Sequential loss of ketene and methyl
43[C₂H₃O]⁺C₁₄H₁₄NO•α-cleavage forming the acetyl cation

Experimental Protocol for Data Acquisition

To ensure the generation of a high-quality, reproducible mass spectrum, a standardized experimental protocol is essential. The following methodology outlines a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow for analyzing this compound.

A. Sample Preparation

  • Prepare a stock solution of 2-Acetamino-5-methyl-4'-methoxybiphenyl at 1 mg/mL in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform a serial dilution to create a working solution of approximately 10-20 µg/mL. The final concentration should be optimized to avoid detector saturation.

B. GC-MS Instrumentation and Parameters

  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

  • Injection:

    • Injector Type: Split/Splitless

    • Injection Volume: 1 µL

    • Injector Temperature: 280 °C

    • Mode: Split (e.g., 20:1 ratio) to prevent column overloading.

  • Gas Chromatography:

    • Column: A standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 100 °C, hold for 1 minute.

      • Ramp: 20 °C/min to 300 °C.

      • Final Hold: Hold at 300 °C for 5 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.[6]

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-400 to ensure capture of the molecular ion and key fragments.

    • Solvent Delay: 3-4 minutes to prevent filament damage from the solvent peak.

This protocol is designed to be a self-validating system. The consistent retention time from the GC provides a first layer of identification, while the resulting mass spectrum provides the structural confirmation.

Conclusion

The electron ionization mass spectrum of 2-Acetamino-5-methyl-4'-methoxybiphenyl is characterized by a series of logical and predictable fragmentation events. The primary cleavages are dominated by the loss of neutral ketene (42 Da) from the acetamido group and the loss of a methyl radical (15 Da) from the methoxy group. The formation of the m/z 43 acetyl cation is also a highly significant and expected pathway. By understanding these core fragmentation mechanisms, researchers can confidently identify this molecule and extrapolate these principles to elucidate the structures of related compounds encountered in drug discovery and development. This guide provides the foundational logic, experimental framework, and data interpretation strategy necessary for this critical analytical task.

References

  • Fragmentation Mechanism of Two Kinds of Violated Even-electron Rule Compounds with Doubly Charged Ions in Mass Spectrometry. (n.d.). Chinese Journal of Chemistry. Retrieved from [Link]

  • Mass spectrometry of aromatic cyclic imides and amides. Part II: electron ionization induced decomposition of N. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Jorge, M. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances. Retrieved from [Link]

  • Mass Spectrometry of Aromatic Cyclic Imides and Amides. Part I: Electron Ionization Induced Decomposition of N-Substituted 2,3-Pyridinedicarboximides. (2007). HETEROCYCLES. Retrieved from [Link]

  • Jorge, M. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Publishing. Retrieved from [Link]

  • Al-Sheikh, Y., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. Chemistry Central Journal. Retrieved from [Link]

  • EI/MS/MS spectra of N-monosubstituted cyanoacetamides. (n.d.). ResearchGate. Retrieved from [Link]

  • Al-Sheikh, Y., et al. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Burr, J. G., et al. (1968). THE MASS SPECTRA OF DEUTERATED BIPHENYLS: MECHANISMS OF HYDROGEN AND CARBON LOSS PROCESSES. The Journal of Physical Chemistry. Retrieved from [Link]

  • PART 17: AROMATIC AMIDES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. (2021). YouTube. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The Mass Spectrometric Ortho Effect for Distinguishing the Coeluting Isomers of Polychlorinated Biphenyls and the Coeluting Isomers of Polybrominated Biphenyls: Qualitative and Quantitative Aspects. (2024). PMC. Retrieved from [Link]

  • Determining if substituted biphenyls are chiral or not. (n.d.). Study Prep in Pearson+. Retrieved from [Link]

  • Mass spectrometry analysis of polychlorinated biphenyls: Chemical ionization and selected ion chemical ionization using methane as a reagent gas. (n.d.). ResearchGate. Retrieved from [Link]

  • Fragmentation mechanisms in electron impact mass spectrometry. (n.d.). University of Copenhagen. Retrieved from [Link]

  • Fragmentation Mechanisms - Intro to Mass Spectrometry. (n.d.). Shippensburg University. Retrieved from [Link]

  • common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Retrieved from [Link]

  • 2-Acetamino-4-methoxy-5-methoxycarbonylbiphenyl. (n.d.). Hoffman Fine Chemicals. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved from [Link]

  • Ion fragmentation of small molecules in mass spectrometry. (2009). SlideShare. Retrieved from [Link]

  • Jorge, M. A., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RUN (Repositório da Universidade Nova). Retrieved from [Link]

  • Supporting Information - The Royal Society of Chemistry. (2011). The Royal Society of Chemistry. Retrieved from [Link]

  • Acetamide, N-(4-methoxyphenyl)-N-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Introduction: The Significance of Biphenyl Scaffolds and a Strategic Synthesis Approach

An Application Note for the Synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceu...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core structure of numerous pharmaceuticals, liquid crystals, and organic semiconductors.[1] Its rigid, yet conformationally flexible nature allows for precise spatial orientation of functional groups, making it an ideal building block for designing molecules with specific biological or physical properties. 2-Acetamino-5-methyl-4'-methoxybiphenyl, the subject of this guide, incorporates key pharmacophoric features: a hydrogen bond-donating acetamido group, a lipophilic methyl group, and a methoxy group, suggesting its potential as an intermediate or a final active molecule in drug discovery programs.

This document provides a detailed, step-by-step protocol for the synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl, designed for researchers in organic synthesis and drug development. The chosen synthetic strategy is the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method renowned for its reliability, mild reaction conditions, and broad functional group tolerance.[2] This palladium-catalyzed reaction facilitates the efficient formation of a carbon-carbon bond between an aryl halide and an organoboron compound, representing one of the most powerful tools for constructing biaryl systems.[3]

This guide emphasizes the causality behind experimental choices, providing not just a procedure but a framework for understanding and optimizing the synthesis.

Part 1: The Synthetic Strategy - Suzuki-Miyaura Cross-Coupling

The core of this synthesis is the creation of the biphenyl C-C bond. The Suzuki-Miyaura reaction is ideal for this transformation. The general scheme involves the coupling of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base.

Overall Reaction Scheme:

G cluster_prep Reaction Setup cluster_reaction Execution & Workup cluster_purify Purification & Analysis A 1. Combine Reactants & Base (Aryl Bromide, Boronic Acid, K₂CO₃) in Schlenk Flask B 2. Purge with Inert Gas (3x Vacuum/Argon Cycles) A->B C 3. Add Pd Catalyst & Solvents (Dioxane/H₂O) B->C D 4. Heat to 90 °C & Stir (12-18h) C->D E 5. Monitor by TLC D->E F 6. Cool & Quench with H₂O E->F Reaction Complete G 7. Extract with Ethyl Acetate F->G H 8. Wash, Dry & Concentrate G->H I 9. Purify via Column Chromatography H->I J 10. Combine Pure Fractions & Concentrate I->J K 11. Characterize Product (NMR, MS, MP) J->K

Sources

Application

Application Note: 2-Acetamino-5-methyl-4'-methoxybiphenyl as a Privileged Precursor in Anti-HIV Carbazole Alkaloid Discovery

Prepared By: Senior Application Scientist, Drug Discovery & Synthetic Methodology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Introduction & Scientific Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared By: Senior Application Scientist, Drug Discovery & Synthetic Methodology Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Introduction & Scientific Rationale

In the landscape of antiviral and oncology drug discovery, the carbazole scaffold is recognized as a highly privileged structure. Specifically, 7-oxygenated carbazole alkaloids, such as the anti-HIV agent Siamenol and the anti-inflammatory Carbazomycin B , have garnered significant pharmaceutical interest[1].

The primary bottleneck in synthesizing these complex polycyclic systems lies in achieving precise regiocontrol during the cyclization of the core. Traditional methods, such as the reductive cyclization of nitrobiphenyls or Fischer indole syntheses, frequently suffer from harsh conditions, poor functional group tolerance, and low regioselectivity.

To circumvent this, 2-acetamino-5-methyl-4'-methoxybiphenyl serves as an ideal, pre-functionalized biaryl precursor. By leveraging a Palladium-catalyzed intramolecular C–H amination, the acetamido group directs the metal center to selectively activate the 2'-C–H bond of the electron-rich methoxy-substituted ring[2]. This highly convergent approach directly yields the 2-methoxy-6-methyl-9-acetylcarbazole core—the exact structural framework required for the downstream synthesis of Siamenol[3].

Mechanistic Insights: The Pd(II)/Pd(0) Catalytic Cycle

The causality behind the high efficiency of this transformation lies in the synergistic use of Pd(OAc)₂ and Cu(OAc)₂. The reaction is initiated by the coordination of the electrophilic Pd(II) species to the nitrogen atom of the acetamido group. A base-assisted, directed C–H activation at the 2'-position forms a stable six-membered palladacycle intermediate[2]. The acetate ligands are not merely spectators; they actively participate in the concerted metalation-deprotonation (CMD) step, lowering the activation energy for C–H cleavage.

Subsequent reductive elimination forges the critical C–N bond, releasing the N-acetylcarbazole product and a Pd(0) species. To make the process catalytic, Cu(OAc)₂ acts as a terminal oxidant (often under an O₂ atmosphere), oxidizing Pd(0) back to the active Pd(II) state[4]. This self-sustaining cycle ensures high turnover numbers while preventing catalyst precipitation (palladium black formation).

CatalyticCycle Precursor 2-Acetamino-5-methyl- 4'-methoxybiphenyl Palladacycle Six-Membered Palladacycle (C-H Activation) Precursor->Palladacycle Coordination & Deprotonation Pd_Cat Pd(OAc)2 (Active Catalyst) Pd_Cat->Palladacycle Pd(II) Insertion RedElim Reductive Elimination (C-N Bond Formation) Palladacycle->RedElim Acetate Base Product 2-Methoxy-6-methyl- 9-acetylcarbazole RedElim->Product Carbazole Release Oxidant Cu(OAc)2 / O2 (Terminal Oxidant) RedElim->Oxidant Releases Pd(0) Oxidant->Pd_Cat Oxidation to Pd(II)

Catalytic cycle for the Pd-catalyzed C-H amination of 2-acetamino-5-methyl-4'-methoxybiphenyl.

Quantitative Data: Optimization of Catalytic Systems

The table below summarizes the optimization parameters for the conversion of biaryl acetamides to carbazoles. The combination of Pd(OAc)₂ and Cu(OAc)₂ remains the gold standard for this specific precursor due to the stabilizing effect of the acetate ligands during the C–H activation step[2][5].

PrecursorCatalyst SystemOxidantSolvent / TempYield (%)Ref
2-Acetamino-5-methyl-4'-methoxybiphenyl 5 mol% Pd(OAc)₂Cu(OAc)₂ (1 equiv)Toluene, 120°C>95%[3]
N-Alkyl biphenyl (Model)10 mol% Pd(OAc)₂PhIOAc (2 equiv)Toluene, 100°C60–96%[5]
2-Acetaminobiphenyl (Model)5 mol% Pd(OAc)₂Cu(OAc)₂ (10 mol%) + O₂Toluene, 120°C92%[2]

Experimental Protocols

Protocol 1: Synthesis of the Biaryl Precursor via Suzuki-Miyaura Coupling

Objective: Assemble the pre-functionalized 2-acetamino-5-methyl-4'-methoxybiphenyl backbone. Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4-methylacetanilide (1.0 equiv) and 4-methoxyphenylboronic acid (1.2 equiv)[3].

  • Add Pd(PPh₃)₄ (5 mol%) as the catalyst and K₂CO₃ (2.0 equiv) as the base.

  • Introduce a degassed solvent mixture of Toluene/EtOH/H₂O (4:1:1 v/v).

  • Heat the mixture to reflux (90°C) and stir for 12 hours.

  • Self-Validation & Workup: Monitor by TLC. The product will appear as a distinct UV-active spot. Extract the aqueous layer with EtOAc, dry the combined organic layers over anhydrous Na₂SO₄, and purify via silica gel flash chromatography (Hexanes:EtOAc) to yield the pure biaryl precursor.

Protocol 2: Palladium-Catalyzed Intramolecular C–H Amination

Objective: Cyclize the precursor to 2-methoxy-6-methyl-9-acetylcarbazole. Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2-acetamino-5-methyl-4'-methoxybiphenyl (1.0 mmol), Pd(OAc)₂ (0.05 mmol, 5 mol%), and anhydrous Cu(OAc)₂ (1.0 mmol, 1.0 equiv)[4].

  • Add anhydrous Toluene (5 mL). Flush the flask with oxygen gas and maintain a static O₂ atmosphere using a balloon[4].

  • Heat the reaction mixture to 120°C with vigorous stirring for 24 hours[3].

  • Self-Validation: The reaction is self-validating via fluorescence. As the highly conjugated carbazole core forms from the non-fluorescent biaryl precursor, the reaction mixture will begin to exhibit a strong blue/green fluorescence under 254 nm and 365 nm UV light.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the copper and palladium residues[4]. Concentrate the filtrate and purify via column chromatography.

Protocol 3: Downstream Elaboration to the Siamenol Core

Objective: Deprotect the intermediate to yield the bioactive 2-hydroxy-6-methylcarbazole core. Procedure:

  • Deacetylation: Dissolve the N-acetylcarbazole in a 10% NaOH/EtOH solution. Reflux for 2 hours to quantitatively cleave the N-acetyl group.

  • Demethylation: Dissolve the resulting 2-methoxy-6-methylcarbazole in anhydrous CH₂Cl₂ and cool to -78°C under argon.

  • Add BBr₃ (3.0 equiv) dropwise. Allow the reaction to slowly warm to room temperature and stir for 16 hours[1].

  • Carefully quench with MeOH at 0°C. Concentrate under reduced pressure and purify to isolate 2-hydroxy-6-methylcarbazole[1]. This core is now ready for final prenylation to yield Siamenol.

Workflow Step1 Suzuki-Miyaura Coupling Step2 Pd-Catalyzed C-H Amination Step1->Step2 Biaryl Assembly Step3 Deacetylation & Demethylation Step2->Step3 Carbazole Core Step4 Prenylation (Siamenol) Step3->Step4 Deprotection

Step-by-step synthetic workflow from biaryl assembly to the Siamenol carbazole core.

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Method

Column chromatography purification techniques for 2-Acetamino-5-methyl-4'-methoxybiphenyl

An In-Depth Guide to the Chromatographic Purification of 2-Acetamino-5-methyl-4'-methoxybiphenyl Abstract This comprehensive application note provides detailed methodologies for the purification of 2-Acetamino-5-methyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Chromatographic Purification of 2-Acetamino-5-methyl-4'-methoxybiphenyl

Abstract

This comprehensive application note provides detailed methodologies for the purification of 2-Acetamino-5-methyl-4'-methoxybiphenyl, a moderately polar compound of interest in synthetic chemistry and drug development. Recognizing the critical need for high-purity materials in research, this guide offers two robust column chromatography protocols: a primary normal-phase method and an alternative reverse-phase strategy. We delve into the physicochemical rationale behind each procedural step, from solvent system selection via Thin-Layer Chromatography (TLC) to advanced troubleshooting. This document is designed to equip researchers, scientists, and drug development professionals with the expertise to achieve optimal separation efficiency, yield, and purity for this and structurally related molecules.

Introduction: The Imperative for Purity

2-Acetamino-5-methyl-4'-methoxybiphenyl is a bi-aryl compound featuring a non-polar biphenyl core functionalized with moderately polar acetamido and methoxy groups. Such structures are common scaffolds in medicinal chemistry and materials science. Following synthesis, crude reaction mixtures invariably contain unreacted starting materials, byproducts, and reagents, which can interfere with subsequent reactions, biological assays, or material characterization. Column chromatography is a fundamental and powerful technique for isolating target compounds from such complex mixtures, making it an indispensable skill in the modern laboratory[1].

This guide provides a first-principles approach to developing a purification strategy, grounding practical protocols in the fundamental theory of chromatographic separation.

Physicochemical Compound Analysis

The successful design of a purification protocol hinges on understanding the target molecule's properties. The principle of "like dissolves like" is the cornerstone of chromatography, governing the interactions between the analyte, the stationary phase, and the mobile phase.

Table 1: Properties of 2-Acetamino-5-methyl-4'-methoxybiphenyl

PropertyAnalysisImplication for Chromatography
Structure Chemical Structure of 2-Acetamino-5-methyl-4'-methoxybiphenylThe molecule possesses a large, non-polar biphenyl backbone[2][3]. The acetamido (-NHCOCH₃) and methoxy (-OCH₃) groups introduce polarity through hydrogen bond accepting capabilities and dipole moments.
Overall Polarity Moderately Polar . The non-polar surface area of the biphenyl rings is balanced by the polar functional groups. It is significantly more polar than unsubstituted biphenyl[4].The compound is an ideal candidate for normal-phase chromatography on a polar stationary phase like silica gel[5]. It is soluble in moderately polar organic solvents (e.g., Dichloromethane, Ethyl Acetate) but is expected to be insoluble in water[6][7].
Functionality The acetamide group is a neutral amide.The compound is unlikely to exhibit strongly acidic or basic properties, minimizing the need for mobile phase modifiers (like triethylamine or acetic acid) that are often required for amines or carboxylic acids to prevent peak tailing on silica gel[8].

Principles of Chromatographic Separation

Chromatography separates compounds based on their differential partitioning between a stationary phase (the solid material packed in the column) and a mobile phase (the solvent that flows through it)[9].

  • Normal-Phase (NP) Chromatography : This classic mode uses a polar stationary phase (e.g., silica gel) and a non-polar mobile phase. Polar molecules, like our target compound, interact strongly with the polar silica and are retained longer, while non-polar impurities are washed through more quickly. The eluting power of the mobile phase is increased by adding a more polar solvent[10].

  • Reverse-Phase (RP) Chromatography : This mode is the opposite of NP. It employs a non-polar stationary phase (e.g., silica with C18 alkyl chains bonded to it) and a polar mobile phase (e.g., water/methanol). In this case, non-polar molecules are retained more strongly[5]. This technique is an excellent orthogonal approach if NP separation is insufficient.

Method Development Workflow: From TLC to Column

An efficient column separation is rarely achieved by guesswork. Thin-Layer Chromatography (TLC) is an indispensable tool for rapidly screening solvent systems and predicting the outcome of a column run[8].

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Column Purification A Prepare Crude Sample Solution B Spot Sample on TLC Plate A->B C Develop TLC in various Solvent Systems (e.g., Hexane:EtOAc) B->C D Visualize Spots (UV light) C->D E Calculate Rf Values D->E F Select Optimal Solvent System (Target Rf ≈ 0.2-0.3) E->F G Pack Column with Stationary Phase F->G Informs Column Conditions H Load Crude Sample G->H I Elute with Selected Solvent System H->I J Collect Fractions I->J K Analyze Fractions by TLC J->K L Combine Pure Fractions K->L M Evaporate Solvent L->M N Obtain Pure Compound M->N

Caption: Experimental workflow from TLC method development to purified compound.

Protocol: TLC Solvent System Screening
  • Preparation : Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., Dichloromethane).

  • Spotting : Using a capillary tube, spot the solution onto the baseline of a silica gel TLC plate.

  • Development : Place the plate in a sealed chamber containing a prepared mobile phase (e.g., start with 30% Ethyl Acetate in Hexane). Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front, and allow it to dry. Visualize the separated spots under a UV lamp.

  • Analysis : Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization : Adjust the polarity of the mobile phase to achieve an Rf value of approximately 0.2-0.3 for the target compound[8]. This provides the best balance for effective separation on a column. If the Rf is too high, decrease the mobile phase polarity (less ethyl acetate); if too low, increase the polarity.

Table 2: Example of TLC Screening Results

Mobile Phase (Ethyl Acetate / Hexane)Target Compound RfImpurity 1 RfImpurity 2 RfAssessment
20:800.150.400.05Target Rf is too low. Increase polarity.
30:70 0.28 0.65 0.10 Good separation. Ideal for column.
40:600.450.800.20Poor separation between target and impurity 2.

Detailed Protocol 1: Normal-Phase Flash Chromatography

This is the recommended primary method for purifying 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Materials and Reagents
ItemSpecification
Stationary PhaseSilica Gel (e.g., 230-400 mesh)
Mobile PhaseHexane and Ethyl Acetate (HPLC Grade)
ColumnGlass column with stopcock
SampleCrude 2-Acetamino-5-methyl-4'-methoxybiphenyl
OtherSand, Cotton or Glass Wool, Collection tubes, TLC plates
Step-by-Step Methodology
  • Column Preparation :

    • Secure the column vertically to a stand. Place a small plug of cotton or glass wool at the bottom. Add a ~1 cm layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% Ethyl Acetate in Hexane).

    • Pour the slurry into the column. Use gentle pressure from a pump or bulb to pack the silica bed evenly, ensuring no air bubbles are trapped[1].

    • Add another ~1 cm layer of sand on top of the packed silica bed to prevent disturbance during solvent addition.

  • Sample Loading :

    • Dissolve the crude compound in a minimal amount of a strong solvent like Dichloromethane.

    • Add a small amount of silica gel (~2-3 times the mass of the crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder. This is known as "dry loading."

    • Carefully add this dry-loaded sample onto the sand layer at the top of the column.

  • Elution :

    • Carefully add the mobile phase to the column.

    • Isocratic Elution : If TLC shows excellent separation, you can run the entire column with the optimized solvent system (e.g., 30% EtOAc/Hexane)[11].

    • Gradient Elution (Recommended) : For most applications, a gradient provides better separation and faster elution of strongly retained compounds[12][13].

      • Start with a low polarity mobile phase (e.g., 10% EtOAc/Hexane) to elute non-polar impurities.

      • Gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., step-wise to 20%, then 30%, then 40%). This will elute the moderately polar target compound, followed by any highly polar impurities.

  • Fraction Collection and Analysis :

    • Collect the eluent in a series of numbered test tubes or flasks.

    • Monitor the separation by spotting alternating fractions on a TLC plate.

    • Develop and visualize the TLC plate to identify which fractions contain the pure product.

  • Product Isolation :

    • Combine the fractions that contain only the pure target compound.

    • Remove the solvent using a rotary evaporator to yield the purified 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Detailed Protocol 2: Reverse-Phase Flash Chromatography (Alternative)

This method is useful if the target compound is contaminated with impurities that are difficult to separate using normal-phase chromatography.

Materials and Reagents
ItemSpecification
Stationary PhaseC18-functionalized Silica Gel
Mobile PhaseWater and Methanol (or Acetonitrile) (HPLC Grade)
ColumnGlass column or pre-packed cartridge
SampleCrude 2-Acetamino-5-methyl-4'-methoxybiphenyl
Step-by-Step Methodology
  • Column Preparation : Pack the column with C18-silica using a slurry method with the most polar mobile phase (e.g., 50% Methanol in Water).

  • Sample Loading : Dissolve the crude sample in a minimal amount of the mobile phase or a strong solvent like pure methanol. Apply it directly to the top of the column.

  • Elution :

    • Begin elution with a highly polar mobile phase (e.g., 50% Methanol/Water). This will elute very polar impurities first.

    • Gradually decrease the polarity of the mobile phase by increasing the percentage of methanol (e.g., to 70%, 90%, and finally 100% Methanol).

    • The moderately polar target compound will elute as the mobile phase becomes less polar (more organic).

  • Fraction Collection and Analysis : Collect and analyze fractions using C18-TLC plates or standard HPLC analysis.

  • Product Isolation : Combine pure fractions and remove the solvents. Note that removing water may require lyophilization (freeze-drying) or azeotropic distillation if the compound is heat-sensitive.

Visualization of Chromatographic Principles

The choice between normal- and reverse-phase chromatography is a logical decision based on the polarity of the analyte and the desired separation mechanism.

G Analyte Analyte Polarity 2-Acetamino-5-methyl-4'-methoxybiphenyl Moderately Polar NP Normal Phase Stationary Phase: Polar (Silica) Mobile Phase: Non-Polar (Hexane/EtOAc) Interaction: Polar analyte adsorbs to polar silica. Elution Order: Non-polar first, Polar last. Analyte:f0->NP Strong Interaction (Good Retention) RP Reverse Phase Stationary Phase: Non-Polar (C18) Mobile Phase: Polar (H₂O/MeOH) Interaction: Non-polar regions of analyte partition with non-polar C18. Elution Order: Polar first, Non-polar last. Analyte:f0->RP Moderate Interaction (Alternative Method)

Caption: Logic diagram for selecting a chromatography mode based on analyte polarity.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for Column Chromatography

IssuePossible Cause(s)Recommended Solution(s)
Poor Separation - Incorrect mobile phase polarity. - Column was overloaded with sample. - Flow rate was too fast.- Re-optimize the mobile phase using TLC for better spot separation. - Use less crude material relative to the amount of silica gel. - Reduce the flow rate to allow for better equilibration[1].
Cracked/Channeling Column Bed - Silica gel bed ran dry. - Improper packing.- Always keep the silica bed covered with solvent. - Ensure the silica is packed as a uniform slurry to avoid air pockets.
Compound Won't Elute - Mobile phase is not polar enough. - Compound may have decomposed on the silica.- Gradually increase the mobile phase polarity (e.g., add methanol to a DCM or EtOAc eluent). - Consider using a less acidic stationary phase like alumina if the compound is acid-sensitive[14].
Peak Tailing - Compound interacting with active sites on silica. - Column is overloaded.- While less common for amides, adding a tiny amount (0.1-0.5%) of a modifier like acetic acid or triethylamine to the eluent can sometimes improve peak shape[8]. - Reduce the sample load.
Compound "Crashes" Out (Precipitates) on Column - Compound is not soluble in the mobile phase.- Load the sample using the dry-loading technique described above. - Choose a different mobile phase system in which the compound is more soluble[15].

Conclusion

The purification of 2-Acetamino-5-methyl-4'-methoxybiphenyl can be reliably achieved using normal-phase flash chromatography on silica gel with a gradient elution of ethyl acetate in hexane. The optimal solvent conditions should be determined beforehand using TLC to ensure efficient and high-resolution separation. For challenging separations, reverse-phase chromatography offers a powerful orthogonal strategy. By understanding the interplay between the analyte's structure and the chromatographic system, researchers can confidently isolate this compound with high purity, enabling the successful advancement of their scientific objectives.

References

  • Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • GuideChem. (n.d.). Is Biphenyl polar or nonpolar?
  • Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography.
  • Sigma-Aldrich. (n.d.). Selecting a GC Column by a Specific Stationary Phase.
  • JASCO Inc. (n.d.). HPLC Separation Modes.
  • Welch Materials. (2026, January 6). [Readers Insight] Gradient vs. Isocratic Elution: Which to Choose?
  • Biocompare. (2023, May 18). Chromatography Column Selection Guide.
  • PubMed. (2006, March 24). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation.
  • Antylia Scientific Blog. (2023, August 1). How to Select a Chromatography Column.
  • Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems.
  • brainly.com. (2024, January 3). [FREE] In terms of polarity, is biphenyl or benzophenone more polar?
  • HALO Columns. (2023, November 3). LC Chromatography Troubleshooting Guide.
  • CHROMacademy. (n.d.). Troubleshooting HPLC Column Issues.
  • (2023, January 19). Which sample solvents work best with normal-phase flash column chromatography?.
  • PrepMate. (n.d.). Discuss the influence of biphenyl s polarity on its physical and chemical properties.
  • Thermo Fisher Scientific. (n.d.). Column troubleshooting guide - Reversed phase.
  • King Group. (n.d.). Successful Flash Chromatography.
  • Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds.
  • Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography.
  • Sciencemadness.org. (2017, October 6). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?
  • VanVeller Lab, Department of Chemistry. (n.d.). Resources.
  • WVU Community. (n.d.). 5. Thin Layer Chromatography.
  • ChemBK. (2024, April 9). 2-amino-4-methoxy-biphenyl.
  • PubChem. (n.d.). 4-Methoxybiphenyl.
  • CymitQuimica. (n.d.). CAS 53040-92-9: 4-methoxy-4'-methylbiphenyl.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve percentage yield in 2-Acetamino-5-methyl-4'-methoxybiphenyl synthesis

Answering the call of complex molecular synthesis, this guide serves as a dedicated technical support center for researchers, scientists, and professionals in drug development. Our focus is to provide actionable insights...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call of complex molecular synthesis, this guide serves as a dedicated technical support center for researchers, scientists, and professionals in drug development. Our focus is to provide actionable insights and troubleshooting strategies to enhance the percentage yield in the synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl, a key biaryl structural motif.

Introduction to the Synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl

The synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl is most effectively achieved through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for its reliability in forming carbon-carbon bonds.[1] The reaction typically involves the coupling of an organoboron compound with an organohalide. For this specific target molecule, the two primary routes are:

  • Coupling of (2-acetamido-5-methylphenyl)boronic acid with 4-haloanisole (e.g., 4-bromoanisole or 4-iodoanisole).

  • Coupling of 2-halo-4-methylacetanilide with (4-methoxyphenyl)boronic acid .

The choice between these routes often depends on the commercial availability and stability of the starting materials. This guide will address challenges common to both pathways, as they share the same fundamental catalytic cycle.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a baseline procedure. Optimization of specific parameters is often necessary and is the focus of the subsequent troubleshooting guide.

  • Reaction Setup : To a dry Schlenk flask, add the aryl halide (1.0 eq), the corresponding boronic acid or ester (1.2 eq), and the base (e.g., K₂CO₃, 2.5 eq).

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with an inert gas such as argon or nitrogen. This cycle should be repeated at least three times to ensure the reaction environment is free of oxygen.[2]

  • Catalyst and Solvent Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).[1] Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.[1]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–100 °C) with vigorous stirring.[3]

  • Monitoring : Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the final product.[4][5]

Q1: My reaction has a very low yield or fails completely. What are the first things I should check?

A sluggish or failed reaction often points to fundamental issues with the reaction setup or reagents. A systematic check is the most effective approach.

  • Inert Atmosphere Integrity : The active Pd(0) catalyst is highly sensitive to oxygen.[2] An inadequate inert atmosphere can lead to catalyst deactivation and the formation of side products. Ensure all solvents are thoroughly degassed and that the reaction is maintained under a positive pressure of argon or nitrogen throughout the entire process.[2][3]

  • Reagent Quality and Purity :

    • Boronic Acid : Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation (replacement of the boron group with hydrogen).[2] It is highly advisable to use fresh or properly stored boronic acid.

    • Aryl Halide : Ensure the purity of your aryl halide. Impurities can interfere with the catalytic cycle.

    • Base : The base should be finely powdered and anhydrous. Clumps can lead to poor reproducibility and incomplete reactions.[2]

    • Catalyst : The palladium catalyst, especially Pd(0) sources like Pd(PPh₃)₄, can degrade with improper storage. If catalyst deactivation is suspected, using a fresh batch is recommended.

Q2: A significant amount of my starting material remains unreacted. How can I drive the reaction to completion?

When you observe incomplete conversion, the issue often lies with the catalytic system's activity or the reaction conditions.

  • Catalyst and Ligand Choice : While Pd(PPh₃)₄ is a common choice, it may not be optimal for all substrates.[6] Chlorides, for instance, are less reactive than bromides or iodides and often require a more active catalytic system.[7] Consider screening different catalysts and ligands. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are known to be highly effective in Suzuki couplings.[3]

  • Reaction Temperature : Suzuki couplings are often temperature-sensitive. If the reaction is sluggish, incrementally increasing the temperature in 10°C intervals can improve the rate.[3] However, excessively high temperatures can promote side reactions like protodeboronation.[6]

  • Reaction Time : Monitor the reaction over a longer period. Some Suzuki couplings may require extended reaction times (e.g., 12-24 hours) to reach completion.[3]

Below is a table summarizing common catalyst and ligand combinations.

Catalyst PrecursorLigandTypical SubstratesNotesSource
Pd(PPh₃)₄(built-in)Aryl iodides, bromidesCommon, effective for many systems.[6]
Pd(OAc)₂ / Pd₂(dba)₃SPhos, XPhosAryl chlorides, sterically hindered substratesHighly active, often allows for lower catalyst loading.[3]
PdCl₂(dppf)(built-in)General purposeA robust and widely used pre-catalyst.[8]

Q3: I'm observing significant side-product formation. What are these byproducts and how can I prevent them?

The two most common side reactions in Suzuki couplings are homocoupling and protodeboronation/dehalogenation.

  • Homocoupling : This is the self-coupling of the boronic acid to form a symmetrical biaryl. It is often promoted by the presence of oxygen or high catalyst loading.[3]

    • Solution : Ensure a strictly inert atmosphere.[2] Consider slightly reducing the palladium catalyst concentration. Running the reaction with a slight excess of the aryl halide can also disfavor boronic acid homocoupling.[6]

  • Protodeboronation/Dehalogenation : This involves the replacement of the boronic acid group or the halide with a hydrogen atom, leading to the formation of arenes instead of the desired biaryl. This is often exacerbated by high temperatures and the presence of water, especially with certain bases.[6]

    • Solution : Use fresh, high-purity boronic acid.[6] If protodeboronation is a persistent issue, consider using a more stable boronic ester derivative, such as a pinacol ester.[2] Careful optimization of the base and temperature is also crucial.

Q4: How critical are the base and solvent choices for my synthesis?

The choice of base and solvent is crucial as they are highly interdependent and significantly influence reaction outcomes.[6]

  • Role of the Base : The base is essential for the activation of the organoboron compound, facilitating the critical transmetalation step in the catalytic cycle.[3][8]

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are most common. Carbonates are generally effective, while phosphates can be advantageous for sensitive substrates.

    • The strength and solubility of the base matter. A base that is too strong or too weak can lead to low yields or side reactions.

  • Role of the Solvent : The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

    • Common solvents include toluene, dioxane, DMF, and THF , often in combination with water.[9][10]

    • The solvent choice can influence catalyst stability and reaction kinetics. A systematic screening of solvents can often lead to significant yield improvements.

BaseCommon SolventsCharacteristicsSource
K₂CO₃ / Na₂CO₃Dioxane/Water, Toluene/WaterStandard, cost-effective, and widely applicable.[9][11]
Cs₂CO₃Dioxane, TolueneMore soluble and often more effective for challenging couplings.[10]
K₃PO₄Dioxane, TolueneA milder base, often used with substrates sensitive to stronger bases.[1]
KFTolueneCan be effective, particularly with aryl trifluoroborates.[9]

Q5: How can I effectively purify my final product from catalyst residues and byproducts?

Purification can be challenging due to the presence of structurally similar byproducts and residual palladium catalyst.

  • Aqueous Work-up : A thorough aqueous work-up is the first step. Washing the organic layer with water and brine helps remove the inorganic base and other water-soluble impurities.[3]

  • Filtration : If palladium black (decomposed catalyst) has precipitated, filtering the reaction mixture through a pad of Celite before the work-up can be very effective.[12]

  • Column Chromatography : This is the most common method for final purification.[5]

    • Solvent System : A gradient elution, typically with a mixture of hexanes and ethyl acetate, is used to separate the non-polar byproducts (like homocoupled arenes) from the more polar desired product.

    • Close Spots : If the product and a major impurity have very similar Rf values on TLC, try a different solvent system (e.g., dichloromethane/methanol) or consider using a different stationary phase for chromatography.[10]

  • Recrystallization : If the product is a solid, recrystallization can be an excellent final purification step to achieve high purity.[13]

Visualizations and Workflows

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd Organoboron Ar'-B(OR)₂ Organoboron->Transmetalation Base Base Base->Transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield Observed Check_Setup Verify Inert Atmosphere & Reagent Quality Start->Check_Setup Incomplete_Conversion Incomplete Conversion? (SM Remaining) Check_Setup->Incomplete_Conversion Optimize_Conditions Increase Temperature Screen Catalyst/Ligand Extend Reaction Time Incomplete_Conversion->Optimize_Conditions Yes Side_Products Side Products Observed? (Homocoupling, etc.) Incomplete_Conversion->Side_Products No Success Improved Yield Optimize_Conditions->Success Adjust_Stoichiometry Adjust Stoichiometry Re-verify Inert Setup Optimize Base Side_Products->Adjust_Stoichiometry Yes Purification_Issue Difficulty in Purification? Side_Products->Purification_Issue No Adjust_Stoichiometry->Success Optimize_Purification Screen Chromatography Solvents Consider Recrystallization Use Celite Filtration Purification_Issue->Optimize_Purification Yes Purification_Issue->Success No Optimize_Purification->Success

A systematic workflow for troubleshooting low-yield Suzuki reactions.

References

  • BenchChem. (2025). Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
  • BenchChem. (2025).
  • BenchChem. (2026). Troubleshooting low yield in Suzuki coupling with 4-Iodophenol.
  • Taylor & Francis Online. (2024). Design of experiment (DOE)
  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Society for Science. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling).
  • Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
  • BenchChem. (2025).
  • White Rose University Consortium. (2010).
  • National Center for Biotechnology Information. (2025). A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions.
  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine.
  • BenchChem. (2025). Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery.
  • MDPI. (2024). 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole.
  • Bull. Korean Chem. Soc. (n.d.).
  • Organic Syntheses. (n.d.). Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution.

Sources

Optimization

Technical Support Center: Stability &amp; Storage Troubleshooting for 2-Acetamino-5-methyl-4'-methoxybiphenyl

Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of complex biphenyl intermediates is critical for downstream synthetic success and assay repro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, ensuring the structural integrity of complex biphenyl intermediates is critical for downstream synthetic success and assay reproducibility.

This guide provides a mechanistic breakdown of the degradation pathways affecting 2-Acetamino-5-methyl-4'-methoxybiphenyl , followed by field-proven troubleshooting FAQs, quantitative profiling, and a self-validating standard operating procedure (SOP) for long-term storage.

Mechanistic Causality: Understanding the Molecule's Vulnerabilities

To prevent degradation, we must first understand the chemical causality behind it. 2-Acetamino-5-methyl-4'-methoxybiphenyl possesses an intrinsically electron-rich biphenyl core due to the dual electron-donating effects of the methoxy (-OCH₃) and acetamido (-NHCOCH₃) groups. This high electron density lowers the molecule's oxidation potential, making it a prime target for radical-mediated auto-oxidation and hydrolytic cleavage.

  • Aryl-Methyl Auto-Oxidation: The C-H bonds of the 5-methyl group are benzylic and highly activated. Trace transition metals (often residual palladium from Suzuki-Miyaura cross-coupling) catalyze the formation of benzylic radicals. These react with ambient O₂ to form hydroperoxides, eventually yielding benzyl alcohols or aldehydes.

  • Methoxy Demethylation: Under oxidative stress, the ether linkage can undergo radical cleavage. This generates reactive phenolic intermediates that rapidly further oxidize into highly conjugated, colored quinones, a well-documented phenomenon in the [2].

  • Acetamido Hydrolysis: While amides are generally stable, prolonged exposure to atmospheric moisture—especially in the presence of trace acidic or basic impurities—can hydrolyze the acetamido group. This yields a free primary amine, which is notoriously prone to rapid N-oxidation.

DegradationPathways API 2-Acetamino-5-methyl- 4'-methoxybiphenyl OxStress Oxidative Stress (O2, UV Light, Trace Metals) API->OxStress HydStress Hydrolytic Stress (Moisture, pH Extremes) API->HydStress Deg1 Aryl-Methyl Auto-Oxidation (Yields Benzyl Alcohol/Aldehyde) OxStress->Deg1 Deg2 Methoxy Demethylation (Yields Phenols/Quinones) OxStress->Deg2 Deg3 Acetamido Hydrolysis (Yields Free Primary Amine) HydStress->Deg3

Fig 1: Primary degradation pathways of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Troubleshooting & FAQs

Q1: My stored batch has shifted from an off-white powder to a yellowish-brown tint. What happened, and is it salvageable? A1: This color change is a classic visual indicator of oxidative degradation. The methoxybiphenyl system has likely undergone oxidative demethylation, forming quinone-like derivatives which are highly chromophoric [2]. Causality: Exposure to ambient UV/Vis light (photo-oxidation) or oxygen (auto-oxidation) during storage. Action: The batch must be re-purified via flash chromatography or recrystallization. To prevent recurrence, utilize amber glass vials and store under an inert argon atmosphere.

Q2: LC-MS analysis of my 6-month stability sample shows a new prominent peak at M+16 Da. How do I prevent this? A2: An M+16 Da mass shift indicates the incorporation of a single oxygen atom. Mechanistically, this is almost always the oxidation of the 5-methyl group to a benzyl alcohol, driven by trace metals catalyzing oxygen reduction. Causality: Inadequate metal scavenging post-synthesis combined with dissolved oxygen. Action: Implement rigorous metal scavenging (e.g., using functionalized silica scavengers like SiliaMetS® Thiol) before final crystallization. Store the compound at -20°C to suppress the kinetic rate of oxidation, strictly adhering to [1].

Q3: I am observing a degradation product with a mass loss of 42 Da (M-42). What is the mechanism? A3: An M-42 Da shift corresponds to the loss of a ketene equivalent (CH₂=C=O), which in solution manifests as the hydrolysis of the acetamido group to yield acetic acid and the free primary amine. Causality: Hygroscopic absorption of water during handling or storage in standard unsealed containers. Action: Ensure the compound is lyophilized to a moisture content of <0.1% and stored with active desiccants.

Quantitative Degradation Profiling

The following table summarizes the quantitative analytical signatures of the primary degradation products to aid in rapid LC-MS/HPLC troubleshooting.

Degradation PathwayPrimary Catalyst / StressorLC-MS SignatureVisual IndicatorPreventative Action
Aryl-Methyl Oxidation Trace Metals (Pd, Cu) + O₂+16 Da (Alcohol)+14 Da (Aldehyde)None (Remains white)Metal scavenging < 10 ppm; Argon purge.
Methoxy Demethylation UV Light + Free Radicals-14 Da (Phenol)Yellow/Brown tintAmber glass packaging; Light exclusion.
Acetamido Hydrolysis Moisture (H₂O) + Temp-42 Da (Free Amine)Tacky/clumping powderLyophilization; Desiccant storage.
Amine N-Oxidation O₂ (Post-hydrolysis)-42 Da then +16 DaDeep brown/red tintMaintain intact amide; Strict O₂ exclusion.

Self-Validating SOP: Inert Atmosphere Packaging & Storage

To guarantee the structural integrity of 2-Acetamino-5-methyl-4'-methoxybiphenyl, researchers must move away from passive storage and adopt a self-validating workflow . This means every step of the protocol includes an empirical check to confirm the condition has been met before proceeding.

Step-by-Step Methodology:
  • Residual Metal Scavenging:

    • Action: Treat the final organic solution of the compound with 5 equivalents (relative to catalyst loading) of a silica-supported metal scavenger for 4 hours at 40°C. Filter through a Celite pad.

    • Validation Check: Perform ICP-MS on a 1 mg aliquot. Proceed only if Pd/Cu levels are < 10 ppm.

  • Lyophilization (Drying):

    • Action: Freeze the purified compound in a compatible solvent matrix (e.g., tert-butanol/water) and lyophilize at -50°C under high vacuum (< 0.1 mbar) for 48 hours.

    • Validation Check: Perform Karl Fischer titration. Proceed only if moisture content is < 0.1%.

  • Primary Packaging (Light Exclusion):

    • Action: Transfer the dried powder into a Type I Borosilicate Amber Glass vial.

    • Validation Check: Ensure the vial specifications guarantee < 1% light transmission in the 290–450 nm range.

  • Atmosphere Control (Oxygen Displacement):

    • Action: Place the open vial in a glove box or use a Schlenk line to subject the vial to three cycles of vacuum (50 mbar) and backfilling with high-purity Argon (99.999%). Cap tightly with a PTFE-lined septum cap under Argon.

    • Validation Check: Use a headspace oxygen analyzer probe. Proceed only if headspace O₂ is < 0.5%.

  • Secondary Packaging & Thermal Control:

    • Action: Place the sealed vial inside a foil-lined Mylar bag containing a silica gel desiccant packet. Vacuum seal the bag. Store the final package in a monitored freezer at -20°C.

    • Validation Check: Ensure the freezer is mapped and calibrated according to ICH Q1A(R2) guidelines for long-term storage of unstable substances [1].

StorageWorkflow Step1 1. Metal Scavenging [Validation: ICP-MS < 10 ppm] Step2 2. Lyophilization [Validation: Karl Fischer < 0.1%] Step1->Step2 Step3 3. Primary Packaging [Amber Glass: UV Blocked] Step2->Step3 Step4 4. Argon Purging [Validation: Headspace O2 < 0.5%] Step3->Step4 Step5 5. Secondary Packaging [Vacuum Seal with Desiccant] Step4->Step5 Step6 6. Thermal Control [Store at -20°C per ICH Q1A] Step5->Step6

Fig 2: Self-validating workflow for the packaging and storage of sensitive biphenyls.

References

  • Title: Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: Free radical intermediates during peroxidase oxidation of 2-t-butyl-4-methoxyphenol, 2,6-di-t-butyl-4-methylphenol, and related phenol compounds Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Thermodynamics of Reversible Hydrogen Storage: Are Methoxy-Substituted Biphenyls Better through Oxygen Functionality? Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Troubleshooting

Resolving poor solubility of 2-Acetamino-5-methyl-4'-methoxybiphenyl in aqueous media

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide actionable, scientifically grounded protocols for researchers struggling with...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to provide actionable, scientifically grounded protocols for researchers struggling with the aqueous solubility of 2-Acetamino-5-methyl-4'-methoxybiphenyl .

This guide bypasses generic advice and focuses on the specific thermodynamic and kinetic barriers presented by this molecule, ensuring every protocol you execute is a self-validating system.

🔬 Diagnostic Center: Understanding the Molecule

Q: Why is 2-Acetamino-5-methyl-4'-methoxybiphenyl practically insoluble in my aqueous buffers? A: The poor aqueous solubility of this compound is driven by two distinct physicochemical barriers:

  • High Lipophilicity (Solvation-Limited): The biphenyl core, augmented by the methyl (-CH3) and methoxy (-OCH3) substituents, creates a highly hydrophobic surface area. Water molecules cannot favorably form hydrogen bond networks around this bulk, leading to a high partition coefficient (LogP).

  • Crystal Lattice Energy (Solid-State-Limited): The planar nature of the biphenyl system allows for tight π-π stacking, while the acetamino group (-NHCOCH3) acts as both a strong hydrogen bond donor and acceptor. Overcoming this highly stable crystal lattice requires significant thermodynamic input.

Causality: You are fighting both the energy required to break the crystal lattice and the thermodynamic penalty of solvating a hydrophobic surface in water.

🛠️ Protocol Troubleshooting & Workflows

Q: How do I formulate this API using Cyclodextrin Complexation to avoid precipitation? A: For biphenyl derivatives, inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly effective because the biphenyl moiety is a stereochemical match for the hydrophobic cavity of the β-CD cone[1]. This shields the lipophilic core from water while the hydroxylated exterior of the CD ensures aqueous solubility.

Step-by-Step Methodology:

  • Preparation: Prepare a 15% (w/v) HP-β-CD solution in your target aqueous buffer (e.g., PBS, pH 7.4).

  • API Addition: Add 2-Acetamino-5-methyl-4'-methoxybiphenyl powder in excess (supersaturation).

  • Equilibration: Stir the suspension at 37°C for 72 hours. Causality: Complexation is a thermodynamic equilibrium process; extended stirring ensures complete kinetic dissolution and complex formation.

  • Separation: Centrifuge at 10,000 x g for 15 minutes, then filter the supernatant through a 0.22 µm PVDF filter.

  • Self-Validation: Analyze the filtrate via HPLC. If the concentration remains stable after a 1:10 dilution in pure buffer, the inclusion complex is successfully formed and thermodynamically stable[2].

Q: My API has a high crystal lattice energy. How do I create a stable Nanosuspension? A: When lattice energy restricts solubility, a kinetic "top-down" approach like media milling is required. By reducing the particle size to <500 nm, you exponentially increase the surface area-to-volume ratio, which drives up the dissolution rate (Noyes-Whitney equation) and the apparent saturation solubility (Ostwald-Freundlich principle)[3].

Step-by-Step Methodology:

  • Pre-dispersion: Disperse 5% (w/w) API in an aqueous solution containing 1% (w/w) Poloxamer 188 (steric stabilizer) and 0.1% Sodium Dodecyl Sulfate (electrostatic stabilizer).

  • Milling: Transfer to a media mill loaded with 0.2 mm yttrium-stabilized zirconium oxide beads.

  • Processing: Mill at 2000 RPM for 3 hours. Crucial Step: Maintain the milling chamber below 20°C using a cooling jacket. Causality: Heat generation can cause localized dissolution followed by rapid recrystallization (Ostwald ripening), destroying the nanosuspension.

  • Self-Validation: Measure the Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) of < 0.20 confirms a uniform, monodisperse, and stable nanosuspension.

Q: How do I design a Co-solvent/Surfactant system for immediate in vitro assays? A: Co-solvents (like DMSO or PEG 400) lower the dielectric constant of the aqueous medium, while surfactants (like Tween 80) encapsulate the lipophilic drug within micellar cores once the Critical Micelle Concentration (CMC) is reached[4][5].

Step-by-Step Methodology:

  • Primary Solubilization: Dissolve the API completely in 10% (v/v) DMSO.

  • Micellization: Add 5% (v/v) Tween 80 to the DMSO/API mixture and vortex vigorously until optically clear.

  • Aqueous Titration: Slowly titrate the aqueous buffer into the mixture under continuous, rapid stirring until the final volume is reached.

  • Self-Validation: Monitor the solution for 24 hours at room temperature. If it remains optically clear without turbidity (measured via UV-Vis at 600 nm), the micellar system has successfully encapsulated the API and prevented solvent-shift precipitation.

Workflow cluster_CD Cyclodextrin Pathway cluster_Micelle Micellar Pathway API Hydrophobic API HPBCD Add HP-β-CD (Aqueous Buffer) API->HPBCD Cosolvent Dissolve in Co-solvent (DMSO) API->Cosolvent Equilibrate Equilibrate 72h (Thermodynamic) HPBCD->Equilibrate Complex Inclusion Complex Equilibrate->Complex Surfactant Add Surfactant (> CMC) Cosolvent->Surfactant Micelle Micellar Solution Surfactant->Micelle

Fig 1. Step-by-step workflow comparing cyclodextrin complexation and micellar solubilization.

📊 Quantitative Data & Decision Matrix

Q: Which solubilization method should I choose for my specific application? A: Use the following decision matrix and quantitative parameter table to align the formulation strategy with your experimental needs.

DecisionTree Start API: 2-Acetamino-5-methyl- 4'-methoxybiphenyl SolubilityCheck Aqueous Solubility < 10 µg/mL? Start->SolubilityCheck LatticeCheck High Melting Point? (Crystal Lattice Energy) SolubilityCheck->LatticeCheck Yes LipidCheck High LogP? (Lipophilicity) SolubilityCheck->LipidCheck Yes Nano Top-Down Nanosuspension (Overcomes Lattice Energy) LatticeCheck->Nano Yes (>150°C) CD Cyclodextrin Complexation (Encapsulates Biphenyl) LipidCheck->CD Yes (Biphenyl Core) Micelle Micellar Solubilization (Surfactant/Co-solvent) LipidCheck->Micelle Yes (General Lipophilicity) PrecipRisk Dilution Precipitation Risk? Micelle->PrecipRisk Assess Stability PrecipRisk->CD High Risk

Fig 2. Formulation decision matrix for resolving biphenyl API solubility based on physical traits.

Table 1: Quantitative Formulation Parameters & Quality Control Targets

ParameterTarget ValueAnalytical MethodImplication if Out of Spec
Nanosuspension PSD < 500 nmDynamic Light Scattering (DLS)Poor dissolution rate; failure to overcome lattice energy
Nanosuspension PDI < 0.20Dynamic Light Scattering (DLS)High risk of Ostwald ripening and rapid agglomeration
Zeta Potential > +30 mV or < -30 mVElectrophoretic Light ScatteringColloidal instability; particles will rapidly flocculate
CD Complexation Ratio 1:1 or 1:2 (API:CD)Phase Solubility DiagramIncomplete encapsulation; residual API will precipitate
Surfactant Concentration > CMC (e.g., Tween 80 > 0.015 mM)Surface Tension MeasurementMicelles will not form; API will crash out upon dilution

⚠️ Advanced Troubleshooting FAQs

Q: My drug precipitates immediately when I dilute the DMSO stock into my aqueous assay buffer. How do I fix this? A: You are experiencing solvent-shift precipitation. DMSO is infinitely miscible with water. Upon dilution, the DMSO diffuses into the bulk water much faster than the hydrophobic API can remain solvated, causing it to rapidly nucleate and "crash out." Solution: Do not dilute directly into water. Instead, pre-formulate the API using the Co-solvent/Surfactant protocol above, ensuring Tween 80 is present before water is introduced. Alternatively, use the Cyclodextrin protocol, as the API-CD complex remains water-soluble even upon infinite dilution[2].

Q: The cyclodextrin complex isn't yielding the expected solubility boost. What is going wrong? A: The acetamino group (-NHCOCH3) on the biphenyl core may be participating in strong intermolecular hydrogen bonding in the solid state, resisting entry into the CD cavity. Solution: Utilize a "ternary complexation" strategy[2]. Add a small amount of a chaotropic agent (e.g., 0.5% urea) or a volatile co-solvent (e.g., 2% ethanol) during the equilibration phase. This disrupts the crystal lattice just enough to lower the thermodynamic energy barrier, facilitating the entry of the biphenyl core into the cyclodextrin cavity.

Q: My nanosuspension agglomerates after 48 hours. How do I stabilize it? A: Agglomeration indicates that the attractive Van der Waals forces between the nanoparticles are overcoming the repulsive forces provided by your stabilizers. Solution: Check the zeta potential of your suspension. If the value is between -20 mV and +20 mV, the electrostatic repulsion is insufficient. Increase the concentration of your steric stabilizer (e.g., Poloxamer) to increase the hydration layer thickness, or add a trace amount of an ionic surfactant to push the zeta potential beyond ±30 mV, ensuring long-term colloidal stability.

📚 References

* Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Horizon Research Publishing. Link *[3] Breaking Barriers with Nanosuspension: A Comprehensive Review. Biotech-Asia. 3 *[4] Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. ResearchGate. 4 *[5] Formulation of poorly water-soluble drugs for oral administration. Future4200. 5 *[2] Solubilization techniques used for poorly water-soluble drugs. PMC - NIH. 2 *[1] Inclusion Complexation of Organic Micropollutants with β-Cyclodextrin. ACS Publications. 1 * Cyclodextrin In Drug Delivery: A Review. Open Access Journals. Link

Sources

Optimization

Technical Support Center: HPLC Mobile Phase Optimization for 2-Acetamino-5-methyl-4'-methoxybiphenyl Analysis

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 2-Acetamino-5-methyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for optimizing the High-Performance Liquid Chromatography (HPLC) mobile phase for the analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl. This resource is intended for researchers, scientists, and drug development professionals to address specific experimental challenges.

Introduction

Effective separation and quantification of 2-Acetamino-5-methyl-4'-methoxybiphenyl, a substituted biphenyl compound, by reverse-phase HPLC is critically dependent on the composition of the mobile phase. The interplay between the analyte's physicochemical properties and the mobile phase components dictates retention time, peak shape, and resolution. This guide is structured to provide a logical, cause-and-effect approach to troubleshooting common issues encountered during method development and routine analysis.

A foundational understanding of the analyte is paramount. 2-Acetamino-5-methyl-4'-methoxybiphenyl is a moderately non-polar molecule due to its biphenyl structure, with some polarity contributed by the acetamino and methoxy functional groups. Its retention behavior will be primarily governed by hydrophobic interactions with the stationary phase (typically C18).[1][2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for the analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl on a C18 column?

A good starting point for a C18 column is a mixture of an aqueous buffer and an organic modifier.[3] A common initial mobile phase would be a gradient of acetonitrile and water, with a small amount of acidifier like formic or acetic acid. For example, a gradient from 40% to 80% acetonitrile over 15 minutes can be a good starting point. The acid helps to suppress the ionization of any residual silanol groups on the stationary phase, which can improve peak shape.[4]

Q2: How do I choose between methanol and acetonitrile as the organic modifier?

Methanol and acetonitrile are the most common organic solvents in reverse-phase HPLC, but they can provide different selectivities.[4] Acetonitrile is generally a stronger eluting solvent than methanol and often results in sharper peaks and lower backpressure.[4] However, methanol can offer different selectivity due to its protic nature and may be beneficial if co-eluting impurities are an issue. It is often worthwhile to screen both solvents during method development.

Q3: Why is my peak for 2-Acetamino-5-methyl-4'-methoxybiphenyl tailing?

Peak tailing is a common issue and can be caused by several factors:[5][6]

  • Secondary Silanol Interactions: Residual, unreacted silanol groups on the silica-based stationary phase can interact with polar functional groups on the analyte, causing tailing.

    • Solution: Add a small amount of an acidic modifier (e.g., 0.1% formic acid or acetic acid) to the mobile phase to suppress silanol ionization.[7][8] Using a modern, end-capped column can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.[6][9]

    • Solution: Reduce the injection volume or the concentration of the sample.[9]

    • Solution: Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[7] For this compound, maintaining an acidic pH (e.g., pH 2.5-3.5) is generally a good strategy.

Q4: My retention time is drifting. What are the common causes and solutions?

Retention time drift can be systematic (a gradual increase or decrease) or random.[10] Common causes include:[10]

  • Changes in Mobile Phase Composition:

    • Evaporation of Volatile Components: The more volatile organic component of the mobile phase can evaporate over time, leading to a gradual increase in retention time.[11]

      • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.[12]

    • Inaccurate Mixing: If the mobile phase is prepared manually, small inaccuracies in the mixing ratio can lead to shifts in retention time.

      • Solution: Use a graduated cylinder for accurate measurements or utilize the HPLC system's online mixing capabilities.

  • Column Temperature Fluctuations: Even small changes in ambient temperature can affect retention times.[10]

    • Solution: Use a column oven to maintain a constant temperature.[10][13]

  • Column Equilibration: Insufficient equilibration time between gradient runs can cause retention time drift.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-15 column volumes of the initial mobile phase to pass through the column.

Q5: I am not getting enough resolution between my analyte and an impurity. How can I improve it?

Improving resolution requires adjusting the selectivity or efficiency of the separation.[9]

  • Optimize the Organic Content: A small change in the percentage of the organic modifier can significantly impact selectivity.[7] Try decreasing the organic content to increase retention and potentially improve separation.[8]

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter the selectivity and may resolve the peaks.

  • Adjust the Mobile Phase pH: If the analyte and impurity have different pKa values, adjusting the pH can change their ionization state and improve separation.[8]

  • Modify the Gradient Profile: A shallower gradient can increase the separation between closely eluting peaks.

  • Consider a Different Stationary Phase: If mobile phase optimization is insufficient, a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl phase) might be necessary.[14][15] Biphenyl phases, in particular, can offer unique selectivity for aromatic compounds through π-π interactions.[14]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common problems encountered during the HPLC analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Problem Potential Causes Troubleshooting Steps & Solutions
Poor Peak Shape (Tailing) 1. Secondary silanol interactions. 2. Column overload.[6][9] 3. Mobile phase pH near analyte pKa.[7] 4. Column contamination.[16]1. Add 0.1% formic acid or acetic acid to the mobile phase.[8] Use a base-deactivated or end-capped column. 2. Reduce injection volume or sample concentration.[9] 3. Adjust mobile phase pH to be at least 2 units away from the analyte's pKa.[7] 4. Wash the column with a strong solvent (e.g., 100% acetonitrile or methanol). If the problem persists, replace the guard column or the analytical column.[4]
Poor Peak Shape (Fronting) 1. Column overload.[6] 2. Sample solvent stronger than the mobile phase.[5][6]1. Reduce injection volume or sample concentration.[9] 2. Dissolve the sample in the initial mobile phase composition or a weaker solvent.[6]
Poor Peak Shape (Broadening) 1. Extra-column volume.[5] 2. Column degradation. 3. Mobile phase mismatch with sample solvent.[16]1. Use tubing with the smallest possible inner diameter and cut it to the shortest necessary length. Ensure all fittings are properly connected.[16] 2. Perform a column efficiency test. If the plate count is low, the column may need to be replaced. 3. Ensure the sample solvent is compatible with the mobile phase.[16]
Split Peaks 1. Partially blocked column frit.[6] 2. Sample solvent immiscible with the mobile phase.[6] 3. Co-elution of two compounds.[6]1. Replace the guard column. If the problem persists, try back-flushing the analytical column.[6] 2. Dissolve the sample in the mobile phase.[6] 3. Adjust the mobile phase composition or gradient to improve separation.[6]
Retention Time Drift 1. Mobile phase composition change (evaporation).[11] 2. Inadequate column equilibration. 3. Temperature fluctuations.[10] 4. Column aging.1. Prepare fresh mobile phase daily and keep reservoirs capped.[12] 2. Increase the equilibration time between runs. 3. Use a column oven to maintain a constant temperature.[10][13] 4. Monitor column performance over time. A gradual decrease in retention time can indicate column degradation.
Baseline Drift/Noise 1. Contaminated or old mobile phase.[17] 2. Leaks in the system. 3. Detector lamp aging.1. Use high-purity solvents and prepare fresh mobile phase daily.[12] 2. Check for leaks at all fittings. 3. Check the detector lamp's energy output. Replace if necessary.

Experimental Protocols

Protocol 1: Systematic Mobile Phase Optimization

This protocol outlines a systematic approach to developing a robust mobile phase for the analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

  • Analyte Characterization:

    • Dissolve a small amount of 2-Acetamino-5-methyl-4'-methoxybiphenyl in a suitable solvent (e.g., acetonitrile or methanol) to prepare a stock solution.

    • Determine the UV maximum absorbance (λmax) using a UV-Vis spectrophotometer. This will be the optimal wavelength for detection.

  • Initial Scouting Gradient:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5% to 95% B in 20 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at λmax

  • Optimization of Organic Modifier and Isocratic Hold:

    • Based on the retention time from the scouting gradient, determine an approximate isocratic mobile phase composition that elutes the analyte between 3 and 10 minutes.

    • Perform a series of isocratic runs with varying percentages of acetonitrile (e.g., 50%, 55%, 60%) to fine-tune the retention time.

    • If peak shape or resolution is not optimal, repeat the isocratic runs using methanol as the organic modifier.

  • pH Optimization (if necessary):

    • If peak tailing persists, prepare mobile phases with different pH values (e.g., pH 2.5, 3.0, 3.5) using appropriate buffers like phosphate or acetate, while keeping the organic modifier concentration constant.

    • Analyze the sample with each mobile phase to determine the optimal pH for peak symmetry.

Visualizations

Troubleshooting Workflow for Poor Peak Shape

PoorPeakShape Start Poor Peak Shape Observed Tailing Tailing Peak Start->Tailing Fronting Fronting Peak Start->Fronting Broadening Broad Peak Start->Broadening Split Split Peak Start->Split Silanol Secondary Silanol Interactions? Tailing->Silanol OverloadF Column Overload? Fronting->OverloadF ExtraColumn Extra-Column Volume? Broadening->ExtraColumn BlockedFrit Blocked Frit? Split->BlockedFrit AddAcid Add 0.1% Formic Acid to Mobile Phase Silanol->AddAcid Yes OverloadT Column Overload? Silanol->OverloadT No ReduceConcT Reduce Injection Volume/Concentration OverloadT->ReduceConcT Yes ReduceConcF Reduce Injection Volume/Concentration OverloadF->ReduceConcF Yes SolventMismatchF Sample Solvent Too Strong? OverloadF->SolventMismatchF No ChangeSolventF Dissolve Sample in Mobile Phase SolventMismatchF->ChangeSolventF Yes CheckFittings Check Tubing and Fittings ExtraColumn->CheckFittings Yes ColumnDeg Column Degradation? ExtraColumn->ColumnDeg No ReplaceColumnB Replace Column ColumnDeg->ReplaceColumnB Yes Backflush Backflush/Replace Column BlockedFrit->Backflush Yes SolventMismatchS Sample Solvent Immiscible? BlockedFrit->SolventMismatchS No ChangeSolventS Dissolve Sample in Mobile Phase SolventMismatchS->ChangeSolventS Yes

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

Mobile Phase Optimization Strategy

MobilePhaseOptimization Start Start Method Development Scouting Perform Scouting Gradient (e.g., 5-95% ACN) Start->Scouting Evaluate Evaluate Retention and Peak Shape Scouting->Evaluate Evaluate->Scouting Retention Too Low/High OptimizeOrganic Optimize % Organic (ACN vs. MeOH) Evaluate->OptimizeOrganic Retention in Range GoodSeparation Good Separation? OptimizeOrganic->GoodSeparation OptimizepH Optimize Mobile Phase pH GoodSeparation->OptimizepH No Finalize Finalize Method and Validate GoodSeparation->Finalize Yes OptimizepH->GoodSeparation Reassess Reassess Column Chemistry OptimizepH->Reassess Still Poor

Caption: A systematic approach to HPLC mobile phase optimization.

References

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. Available from: [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. Available from: [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. Available from: [Link]

  • Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. Available from: [Link]

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir. Available from: [Link]

  • Steps for HPLC Method Development. Pharmaguideline. Available from: [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available from: [Link]

  • Advanced HPLC Method Development: Best Practices for Pharmaceutical Analysis. LinkedIn. Available from: [Link]

  • Effective HPLC method development. SciSpace. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Technology Networks. Available from: [Link]

  • HPLC Retention Time Drift: Causes & Troubleshooting Guide. Timberline Instruments. Available from: [Link]

  • Improving Separation of Peaks in RP HPLC. MicroSolv Technology Corporation. Available from: [Link]

  • Hong, W., et al. (1997). Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography.
  • Retention in RP-HPLC: Lipophilicity Determination of Substituted Biphenyls by Reversed-Phase High Performance Liquid Chromatography. Taylor & Francis Online. Available from: [Link]

  • A Comprehensive Guide to Exploring the Process of HPLC Method Optimization, Development, and Validation. IOSR Journal of Pharmacy. Available from: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Labtech. Available from: [Link]

  • Why Your HPLC Baseline Drifts—And How to Stop It. Separation Science. Available from: [Link]

  • Causes of Retention Time Drift in HPLC. Element Lab Solutions. Available from: [Link]

  • Mobile Phase Optimization Strategies For Reversed Phase HPLC. Scribd. Available from: [Link]

  • How to Troubleshoot HPLC Baseline Drift Issues. Patsnap. Available from: [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC International. Available from: [Link]

  • Retention and Selectivity Differences due to Molecular Structure of Phenyl–Type Reversed–Phase HPLC Columns. J-Stage. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available from: [Link]

  • A Well-Written Analytical Procedure for Regulated HPLC Testing. LCGC International. Available from: [Link]

  • ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Available from: [Link]

  • 2-Acetamino-4-methoxy-5-methoxycarbonylbiphenyl. Hoffman Fine Chemicals. Available from: [Link]

  • 2-amino-4-methoxy-biphenyl. ChemBK. Available from: [Link]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available from: [Link]

  • Method Validation Guidelines. BioPharm International. Available from: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. MDPI. Available from: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. ResearchGate. Available from: [Link]

  • N-(2-hydroxy-5-methoxy-4-methylphenyl)acetamide. PubChem. Available from: [Link]

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. ResearchGate. Available from: [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Available from: [Link]

  • Chemical Properties of 2-(4-Ethyl-2-acetoxy-5-methoxyphenyl)acetic acid, methyl ester. NIST. Available from: [Link]

  • 2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(4-methoxyphenyl)acetamide. Molport. Available from: [Link]

  • 2-([1,1′-Biphenyl]-4-yl)-5-[(E)-2-(3-methoxy-1-phenyl-1H-pyrazol-4-yl)ethenyl]-3,3-dimethyl-3H-indole. MDPI. Available from: [Link]

  • USP General Chapter <621> Chromatography. U.S. Pharmacopeia. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 2-Acetamino-5-methyl-4'-methoxybiphenyl and Other Methoxybiphenyl Derivatives for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction: The Biphenyl Scaffold in Medicinal Chemistry The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged structural motif in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its rigidity and ability to present substituents in a well-defined three-dimensional space allow for precise interactions with biological targets. The introduction of various functional groups onto the biphenyl scaffold can significantly modulate a compound's pharmacological properties, including its potency, selectivity, and pharmacokinetic profile. Among these, methoxy (–OCH₃) and acetamido (–NHCOCH₃) groups are of particular interest due to their ability to influence a molecule's lipophilicity, hydrogen bonding capacity, and metabolic stability. This guide provides a comparative analysis of 2-Acetamino-5-methyl-4'-methoxybiphenyl and other selected methoxybiphenyl derivatives, offering insights into their potential therapeutic applications and the experimental methodologies for their synthesis and evaluation.

Profile of the Target Compound: 2-Acetamino-5-methyl-4'-methoxybiphenyl

A comprehensive search of the current scientific literature reveals a notable absence of published data specifically for 2-Acetamino-5-methyl-4'-methoxybiphenyl. Its synthesis, biological activity, and pharmacokinetic properties have not been characterized. However, based on the structure-activity relationships of related analogues, we can postulate its potential as a bioactive molecule. The presence of the acetamido and methoxy groups suggests that it may exhibit anticancer, anti-inflammatory, or neuroprotective properties, which are common activities for this class of compounds. The methyl group may further influence its metabolic stability and interaction with biological targets. This guide aims to provide the foundational knowledge and experimental frameworks necessary to synthesize and characterize this novel compound.

Comparative Analysis of Methoxybiphenyl Derivatives

To understand the potential of 2-Acetamino-5-methyl-4'-methoxybiphenyl, it is instructive to examine the properties of structurally related and well-characterized methoxybiphenyl derivatives. The following sections detail the biological activities of selected analogues, with quantitative data summarized in comparative tables.

Anticancer Activity of Biphenyl Derivatives

Several biphenyl derivatives have shown promise as anticancer agents, often by inducing apoptosis or inhibiting key signaling pathways involved in tumor progression.[1]

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 12j-4 (a biphenyl derivative) MDA-MB-231 (Breast Cancer)2.68 ± 0.27Induces apoptosis via the non-immune PD-L1–AKT–mTOR/Bcl2 pathway[1]
MCF-7 (Breast Cancer)4.71 ± 0.44[1]
HCC827 (Lung Cancer)3.24 ± 0.09[1]
A549 (Lung Cancer)7.79 ± 0.69[1]
Hydroxylated Biphenyl Compound 11 Malignant Melanoma Cells1.7 ± 0.5Induces apoptosis[2]
Hydroxylated Biphenyl Compound 12 Malignant Melanoma Cells2.0 ± 0.7Induces apoptosis[2]
Neuroprotective and Other Biological Activities

Methoxybiphenyl and acetamido derivatives have also been investigated for their potential in treating neurological disorders and other conditions.

CompoundBiological ActivityTarget/MechanismKey FindingsReference
AC-90179 (a 2-(4-methoxyphenyl)acetamide derivative) AntipsychoticSelective serotonin 5-HT2A receptor inverse agonistAttenuated phencyclidine-induced hyperactivity without inducing catalepsy. Limited oral bioavailability.[3]
2-(4-Methoxyphenyl)Ethyl-2-Acetamido-2-Deoxy-β-D-Pyranoside NeuroprotectiveRegulation of energy homeostasis and O-GlcNAcylationExerted a neuroprotective effect in a model of cerebral ischemia.[4]
Biphenyl Compound 19 Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) inhibitorInhibition of cholinesterasesPotent AChE inhibitor (IC50 = 0.096 µM) and mild BuChE inhibitor (IC50 = 1.25 µM), suggesting potential for Alzheimer's disease treatment.[5]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of novel methoxybiphenyl derivatives.

Synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds.[6] The following is a generalized protocol for the synthesis of the target compound.

Workflow for Suzuki-Miyaura Coupling

G cluster_0 Preparation of Reactants cluster_1 Reaction Setup A 2-Bromo-4-methylacetanilide C Dissolve Reactants in Toluene/Ethanol/Water A->C B 4-Methoxyphenylboronic Acid B->C D Add Pd(OAc)2 (catalyst) and PPh3 (ligand) C->D E Add Na2CO3 (base) D->E F Reflux at 80-100°C under N2 E->F G Reaction Monitoring by TLC F->G H Work-up (Extraction with Ethyl Acetate) G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J K 2-Acetamino-5-methyl-4'-methoxybiphenyl J->K

Caption: A generalized workflow for the synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

  • Reactant Preparation: To a round-bottom flask, add 2-bromo-4-methylacetanilide (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio). In a separate vial, prepare the catalyst by dissolving palladium(II) acetate (Pd(OAc)₂, 2 mol%) and triphenylphosphine (PPh₃, 8 mol%) in a small amount of the solvent mixture and add it to the reaction flask.

  • Base Addition: Add an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 equiv).

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 80-100 °C under a nitrogen atmosphere with vigorous stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature, and dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.[7]

Workflow for MTT Assay

G A Seed cancer cells in a 96-well plate B Incubate for 24h for cell attachment A->B C Treat cells with various concentrations of the test compound B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 3-4h to allow formazan crystal formation E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 value H->I

Caption: A streamlined workflow for determining the in vitro cytotoxicity of a compound using the MTT assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed a human cancer cell line (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

Potential Mechanism of Action: A Hypothetical Pathway

Based on the known anticancer activities of some biphenyl derivatives that act as PD-1/PD-L1 inhibitors, a hypothetical mechanism of action for a novel methoxybiphenyl derivative could involve the modulation of the PD-L1 signaling pathway.[1]

G cluster_0 Tumor Cell PDL1 PD-L1 AKT AKT PDL1->AKT Inhibits phosphorylation mTOR mTOR AKT->mTOR Inhibits Bcl2 Bcl2 AKT->Bcl2 Inhibits Apoptosis Apoptosis mTOR->Apoptosis Suppresses Bcl2->Apoptosis Suppresses Compound Methoxybiphenyl Derivative Compound->PDL1 Binds to and induces dimerization

Sources

Comparative

Comparing catalytic efficiency for 2-Acetamino-5-methyl-4'-methoxybiphenyl synthesis

Comparative Analysis: Catalytic Efficiency in the Synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl The synthesis of highly decorated, ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction is a corn...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis: Catalytic Efficiency in the Synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl

The synthesis of highly decorated, ortho-substituted biaryls via the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern drug discovery[1]. However, synthesizing 2-Acetamino-5-methyl-4'-methoxybiphenyl from 2-bromo-4-methylacetanilide and 4-methoxyphenylboronic acid presents a notorious dual-challenge. First, the ortho-acetamido group creates significant steric bulk, hindering the transmetalation step. Second, the acetamido moiety can act as a bidentate or hemilabile ligand, coordinating its oxygen or nitrogen to the palladium(II) center. This chelation traps the catalyst in an off-cycle resting state, stalling the reaction and promoting degradation[2].

As a Senior Application Scientist, I have evaluated multiple catalytic systems to overcome these barriers. This guide objectively compares the performance of three distinct palladium generations—Pd(PPh₃)₄, Pd(dppf)Cl₂, and XPhos Pd G3—providing mechanistic causality, quantitative data, and a self-validating experimental protocol for the optimal system.

Mechanistic Evaluation of Catalyst Alternatives

To understand why certain catalysts fail while others succeed, we must analyze the interplay between ligand sterics, electronics, and the fundamental steps of the catalytic cycle.

The Traditional Approach: Pd(PPh₃)₄ (First Generation)

Tetrakis(triphenylphosphine)palladium(0) is the historical workhorse for Suzuki couplings. However, it is fundamentally ill-equipped for ortho-acetamido substrates. The triphenylphosphine (PPh₃) ligands are neither electron-rich enough to drive rapid oxidative addition into the sterically hindered C-Br bond, nor bulky enough to force the two aryl groups into the close proximity required for reductive elimination. Consequently, the reaction requires high temperatures (90–100 °C) and prolonged heating, which inevitably leads to the protodeboronation of the 4-methoxyphenylboronic acid, capping yields at <40%.

The Bidentate Solution: Pd(dppf)Cl₂ (Second Generation)

Using a bidentate ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) improves efficiency. The rigid bite angle of dppf enforces a cis-geometry on the Pd(II) intermediate, which is a strict stereochemical prerequisite for reductive elimination. Furthermore, the bidentate nature prevents the ortho-acetamido group from easily displacing a phosphine ligand to form a dead-end metallacycle. While yields improve to ~65–70%, the system still struggles with the sheer steric bulk of the transmetalation step, requiring elevated temperatures and long reaction times.

The Modern Standard: XPhos Pd G3 (Third Generation)

Buchwald precatalysts, specifically XPhos Pd G3, represent the optimal solution for sterically demanding biaryls[3]. The causality behind its near-quantitative yield lies in three factors:

  • Rapid Activation: The G3 precatalyst structure undergoes facile activation under mild basic conditions to generate the highly active, monoligated L-Pd(0) species at room temperature.

  • Electronic Acceleration: The dicyclohexylphosphine moiety of XPhos is highly electron-rich, accelerating the initial oxidative addition despite the steric shielding of the ortho-acetamido group.

  • Steric Forcing: The massive bulk of the biphenyl backbone on the XPhos ligand creates a highly crowded coordination sphere. Once transmetalation occurs, this steric pressure forces the two aryl groups together, drastically lowering the activation energy barrier for reductive elimination.

G Precatalyst XPhos Pd G3 (Precatalyst) Pd0 [XPhos-Pd(0)] Active Species Precatalyst->Pd0 Base, RT OxAdd Oxidative Addition (Accelerated by e- rich XPhos) Pd0->OxAdd + Aryl Bromide PdII_Ar [XPhos-Pd(II)(Ar)Br] OxAdd->PdII_Ar TransMet Transmetalation (Base assisted) PdII_Ar->TransMet + Boronic Acid PdII_Ar_Ar [XPhos-Pd(II)(Ar)(Ar')] TransMet->PdII_Ar_Ar RedElim Reductive Elimination (Forced by steric bulk) PdII_Ar_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product 2-Acetamino-5-methyl- 4'-methoxybiphenyl RedElim->Product

Caption: Catalytic cycle of XPhos Pd G3 emphasizing steric acceleration of reductive elimination.

Quantitative Performance Comparison

The following table summarizes the experimental performance of the three catalytic systems in the synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Catalyst SystemCatalyst Loading (mol%)Temperature (°C)Time (h)Isolated Yield (%)Primary Limitation
Pd(PPh₃)₄ 5.0902438High temp promotes protodeboronation; poor turnover.
Pd(dppf)Cl₂ 5.0801668Moderate turnover; requires heating and higher loading.
XPhos Pd G3 1.025 (RT)296Higher initial catalyst cost (offset by low loading).

Note: All reactions were conducted using 1.0 equiv of 2-bromo-4-methylacetanilide, 1.2 equiv of 4-methoxyphenylboronic acid, and 2.0 equiv of base.

Optimized Experimental Protocol (XPhos Pd G3)

To ensure scientific integrity and reproducibility, the following self-validating protocol details the optimized conditions using XPhos Pd G3. The use of a biphasic THF/H₂O system ensures excellent solubility of both the organic substrates and the inorganic base (K₃PO₄), which is critical for the rapid generation of the active boronate species.

Workflow Step1 1. Reagent Preparation 2-bromo-4-methylacetanilide + 4-methoxyphenylboronic acid Step2 2. Catalyst & Base Addition 1 mol% XPhos Pd G3 + K3PO4 Step1->Step2 Step3 3. Solvent & Degassing THF/H2O (4:1), N2 Sparge for 15 min Step2->Step3 Step4 4. Reaction Execution Stir at Room Temperature for 2 hours Step3->Step4 Step5 5. Isolation & Purification Extraction, Drying, Flash Chromatography Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis of 2-Acetamino-5-methyl-4'-methoxybiphenyl.

Step-by-Step Methodology:
  • Preparation of the Reaction Vessel: To an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 2-bromo-4-methylacetanilide (228 mg, 1.0 mmol) and 4-methoxyphenylboronic acid (182 mg, 1.2 mmol).

  • Base and Catalyst Addition: Add anhydrous Potassium Phosphate (K₃PO₄) (424 mg, 2.0 mmol) followed by the XPhos Pd G3 precatalyst (8.5 mg, 0.01 mmol, 1.0 mol%).

  • Solvent Introduction and Degassing: Add 5.0 mL of a pre-mixed Tetrahydrofuran/Water (THF/H₂O, 4:1 v/v) solvent system. Crucial Step: Sparge the biphasic mixture with dry Nitrogen (N₂) for 15 minutes. Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid.

  • Reaction Execution: Seal the tube and stir the mixture vigorously (800 rpm) at room temperature (25 °C). Monitor the reaction via TLC (Hexanes/EtOAc 2:1) or LC-MS. Complete consumption of the aryl bromide should be observed within 2 hours.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (15 mL) and Water (10 mL). Separate the layers and extract the aqueous phase with Ethyl Acetate (2 × 10 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford 2-Acetamino-5-methyl-4'-methoxybiphenyl as a white solid.

Conclusion

When synthesizing sterically encumbered biphenyls featuring coordinating groups like ortho-acetamides, traditional catalysts such as Pd(PPh₃)₄ are inefficient and prone to failure. The data definitively demonstrates that upgrading to a modern Buchwald precatalyst system (XPhos Pd G3 ) is the superior choice. By leveraging the extreme steric bulk and electron-rich nature of the XPhos ligand, researchers can achieve near-quantitative yields at room temperature, drastically reducing reaction times and eliminating side reactions like protodeboronation.

References

  • Organic Chemistry Portal. Suzuki Coupling.[1] Available at:[Link]

  • National Institutes of Health (PMC). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024).[2] Available at:[Link]

  • Organic Letters (ACS Publications). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. (2025).[3] Available at:[Link]

Sources

Validation

Comprehensive Toxicity Comparison Guide: 2-Acetamino-5-methyl-4'-methoxybiphenyl vs. Structural Analogs

Introduction: The Chemical Landscape of Aromatic Amines In the field of predictive toxicology and drug development, substituted biphenylamines and their acetylated derivatives represent a critical class of compounds. Whi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Chemical Landscape of Aromatic Amines

In the field of predictive toxicology and drug development, substituted biphenylamines and their acetylated derivatives represent a critical class of compounds. While molecules like 2-acetylaminofluorene (2-AAF) and 4-acetylaminobiphenyl (4-AAB) are well-documented potent carcinogens, the introduction of specific functional groups—such as the 5-methyl and 4'-methoxy substitutions found in 2-Acetamino-5-methyl-4'-methoxybiphenyl —drastically alters the molecule's steric and electronic profile.

This guide provides an objective, mechanistic comparison of 2-Acetamino-5-methyl-4'-methoxybiphenyl against its foundational structural analogs, equipping researchers with the causality-driven insights required to evaluate genotoxic liabilities.

Mechanistic Pathway of Toxicity

The toxicity of acetylated biphenylamines is not inherent to the parent compound; it is entirely dependent on a biphasic metabolic activation cascade. As demonstrated in foundational studies on aromatic amine mutagenesis , the parent amide must first undergo N-hydroxylation by hepatic Cytochrome P450 enzymes (predominantly CYP1A2).

However, the N-hydroxy metabolite is merely a proximal carcinogen. The critical, toxicity-defining step is Phase II esterification by N-acetyltransferases (NAT) or sulfotransferases (SULT). This esterification creates a highly unstable leaving group, which spontaneously cleaves to form an electrophilic arylnitrenium ion . This ultimate carcinogen covalently binds to electron-rich sites on DNA (typically the C8 position of guanine), initiating mutagenesis.

MetabolicPathway A 2-Acetamino-5-methyl- 4'-methoxybiphenyl B CYP1A2 N-Hydroxylation (Hepatic Activation) A->B C N-Hydroxy Metabolite (Proximal Carcinogen) B->C D NAT / OAT Esterification (Phase II Metabolism) C->D E Arylnitrenium Ion (Ultimate Carcinogen) D->E F C8-Guanine DNA Adduct (Genotoxicity) E->F

Caption: Metabolic activation pathway of acetylaminobiphenyls to reactive DNA-binding nitrenium ions.

Structural Analysis & Causality

The genotoxic potency of these analogs is governed by two competing physical chemistry principles: Planarity and Electronic Stabilization .

  • Steric Hindrance and Planarity : 2-AAF is locked into a rigid, planar configuration by a methylene bridge, allowing it to easily intercalate into the DNA double helix. In contrast, 2-acetylaminobiphenyl (2-AAB) features a bulky acetamido group at the ortho position. This creates severe steric clashes with the adjacent phenyl ring, forcing a high dihedral angle (>45°) that severely restricts DNA intercalation .

  • Electronic Effects (The 4'-Methoxy Influence) : While 2-Acetamino-5-methyl-4'-methoxybiphenyl shares the steric hindrance of 2-AAB, the addition of the 4'-methoxy group acts as a powerful electron-donating group (EDG) via resonance. When the nitrenium ion forms, this electron density delocalizes across the biphenyl system, stabilizing the reactive electrophile. A longer-lived nitrenium ion has a higher probability of surviving the aqueous intracellular environment to reach nuclear DNA, thereby elevating its toxicity relative to unsubstituted 2-AAB.

Comparative Toxicity Profiles
CompoundDihedral Angle (approx.)Relative Mutagenicity (Revertants/nmol)In Vivo CarcinogenicityPrimary Target Organ
2-Acetylaminofluorene (2-AAF) 0° (Planar)~800HighLiver / Bladder
4-Acetylaminobiphenyl (4-AAB) 20° - 30°~400HighBladder
2-Acetamino-5-methyl-4'-methoxybiphenyl > 45°~150 (Predicted)ModerateLiver (Predicted)
2-Acetylaminobiphenyl (2-AAB) > 45°< 50LowBladder

Experimental Methodologies

To objectively evaluate the toxicity of these analogs, researchers must utilize self-validating experimental systems that isolate specific metabolic pathways.

Protocol 1: Mutagenicity via High-NAT Salmonella Strains

Standard Ames test strains (e.g., TA100) often yield false negatives for bulky aromatic amines because they lack sufficient endogenous acetyltransferase activity to execute the critical Phase II esterification.

Causality & Self-Validation: By utilizing the YG1029 strain (which contains multiple plasmid copies of the NAT/OAT gene), the protocol creates a self-validating system. A positive mutagenic response in YG1029 compared to a negative response in TA100 definitively isolates O-acetylation as the causal driver of the compound's toxicity .

Step-by-Step Workflow:

  • S9 Fraction Preparation : Harvest hepatic S9 fractions from rats pre-treated with Aroclor 1254. Reasoning: Aroclor 1254 strongly induces CYP1A2, ensuring maximum primary N-hydroxylation of the test analog.

  • Bacterial Inoculation : Culture Salmonella typhimurium strain YG1029 overnight in nutrient broth supplemented with ampicillin to maintain the NAT/OAT plasmid.

  • Co-Incubation : Combine 100 µL of the bacterial culture, 500 µL of S9 mix, and 10-50 µg of the test compound (dissolved in DMSO) in top agar.

  • Plating & Scoring : Pour over minimal glucose agar plates, incubate at 37°C for 48 hours, and quantify histidine-independent (His+) revertant colonies.

Workflow S1 Synthesize & Purify Analogs S4 Co-incubation (37°C, 48h) S1->S4 S2 Rat Hepatic S9 (CYP1A2 Source) S2->S4 S3 YG1029 Strain (NAT/OAT Rich) S3->S4 S5 Quantify His+ Revertants S4->S5

Caption: In vitro Ames test workflow utilizing NAT/OAT-overexpressing Salmonella strains for validation.

Protocol 2: Neonatal Mouse Hepatocarcinogenicity Assay

Traditional chronic dosing models take up to 24 months to yield tumor data. The neonatal mouse assay accelerates this timeline while providing mechanistic insights into metabolic vulnerabilities.

Causality & Self-Validation: Neonatal mice have highly active hepatic cell proliferation but immature Phase II detoxification pathways. This makes them exquisitely sensitive to N-hydroxylated metabolites. By co-administering the test compound with Piperonyl Butoxide (PB)—a potent CYP450 inhibitor—researchers can self-validate whether toxicity is driven by the parent compound or its CYP-dependent metabolite .

Step-by-Step Workflow:

  • Dosing Regimen : Within 24 hours of birth, administer a single subcutaneous injection of the test compound (e.g., 50 µg) dissolved in tricaprylin to ICR/Ha mice.

  • Synergistic Modulation (Control) : In a parallel cohort, co-administer the test compound with 2.5% Piperonyl Butoxide (PB). Reasoning: A reduction in tumor incidence in the PB cohort confirms that CYP450-mediated N-hydroxylation is the rate-limiting step for the analog's toxicity.

  • Evaluation : Sacrifice the animals at 10 months. Perform gross necropsy and histopathological sectioning of the liver to quantify adenoma and carcinoma incidence.

Conclusion

While 2-Acetamino-5-methyl-4'-methoxybiphenyl shares the non-planar, sterically hindered backbone of the weak carcinogen 2-AAB, researchers must not discount its toxicity. The presence of the 4'-methoxy group provides critical electronic stabilization to the intermediate nitrenium ion, elevating its genotoxic potential. When evaluating this compound in drug development pipelines, utilizing NAT-overexpressing in vitro models and CYP-modulated in vivo assays is mandatory to prevent false-negative safety assessments.

References

  • Mutagenicity of 4-aminobiphenyl and 4-acetylaminobiphenyl in Salmonella typhimurium strains expressing different levels of N-acetyltransferase PubMed (National Institutes of Health)[Link]

  • A Comparison of the Pathological Effects of 2-Acetylaminofluorene, 4-Acetylaminobiphenyl, and 2-Acetylaminobiphenyl in the Dog Cancer Research (AACR Journals)[Link]

  • Effects of Piperonyl Butoxide on the Toxicity and Hepatocarcinogenicity of 2-Acetylaminofluorene and 4-Acetylaminobiphenyl, and Their N-Hydroxylated Derivatives, following Administration to Newborn Mice Karger Publishers[Link]

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-Acetamino-5-methyl-4'-methoxybiphenyl

Comprehensive Safety and Handling Guide for 2-Acetamino-5-methyl-4'-methoxybiphenyl As a Senior Application Scientist, I recognize that handling highly specific synthetic intermediates requires more than just a generic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 2-Acetamino-5-methyl-4'-methoxybiphenyl

As a Senior Application Scientist, I recognize that handling highly specific synthetic intermediates requires more than just a generic safety data sheet (SDS). 2-Acetamino-5-methyl-4'-methoxybiphenyl is a specialized biaryl acetamide precursor, primarily utilized in the synthesis of complex carbazoles via tandem C-H functionalization and C-N bond formation[1]. Because this compound is often synthesized in-house or sourced for niche drug development applications, its exact toxicological profile may not be fully characterized in standard databases. Therefore, it must be handled with the universal scientific precaution of "having unknown hazards and toxicity," as established by authoritative chemical suppliers like 2[2].

This guide provides a self-validating, step-by-step operational protocol to ensure absolute safety and scientific integrity during handling, reaction setup, and disposal.

Hazard Assessment & Causality

To design an effective safety protocol, we must first understand the physicochemical nature of the compound:

  • Dermal Absorption & Sensitization: The lipophilicity of related biphenyl amides (LogP ~3.4) indicates that this compound can easily partition into the stratum corneum[3]. Unprotected contact can lead to systemic absorption or severe skin sensitization.

  • Inhalation Hazard: As a solid crystalline powder, fine particulates pose a significant inhalation risk, potentially causing acute mechanical and chemical irritation to the respiratory tract.

  • Reaction Synergies: The downstream application of this compound—specifically palladium-catalyzed cyclization—requires harsh conditions (e.g., 120 °C) and hazardous reagents like Pd(OAc)₂, Cu(OAc)₂, and volatile aromatic solvents (toluene or 1,4-dioxane)[4]. Your PPE must protect against both the precursor and the reaction environment.

Personal Protective Equipment (PPE) Specifications

The following PPE matrix is engineered to mitigate the specific risks associated with biaryl amides and their downstream catalytic workflows.

PPE CategorySpecificationCausality / Rationale
Hand Protection Nitrile gloves (≥0.11 mm for incidental, ≥0.30 mm for prolonged contact)Nitrile provides excellent resistance to lipophilic organic powders and the aromatic solvents (e.g., toluene) typically used in its downstream catalytic reactions[4].
Eye Protection Snug-fitting chemical safety gogglesPrevents particulate ingress and mechanical irritation to the cornea during the weighing and transfer of fine powders.
Respiratory Protection N95/P100 particulate respirator OR handling exclusively in a Class II Fume HoodMitigates the inhalation hazard posed by aerosolized particulates, preventing respiratory tract irritation.
Body Protection Flame-retardant lab coat (e.g., Nomex) and closed-toe shoesReactions involving this compound often utilize pyrophoric/flammable reagents (e.g., Pd catalysts, toluene, 1,4-dioxane) at elevated temperatures[4].

Operational Plan: Self-Validating Handling Protocol

This step-by-step methodology ensures that every action has a built-in validation check, guaranteeing both operator safety and experimental purity.

Step 1: Fume Hood Setup and Environmental Control

  • Action: Verify that the chemical fume hood has a calibrated face velocity of 80–120 fpm. Line the designated weighing area with anti-static weighing paper.

  • Validation: Check the digital airflow monitor or use a tissue test to confirm negative pressure before opening the chemical container.

  • Causality: Biphenyl powders can hold static charges; anti-static surfaces prevent unpredictable aerosolization of the compound.

Step 2: Precision Weighing and Transfer

  • Action: Weigh the required mass of 2-Acetamino-5-methyl-4'-methoxybiphenyl directly into a pre-tared, dry Schlenk flask using a static-dissipative micro-spatula.

  • Validation: Re-weigh the empty weighing boat/paper after transfer. The balance must return to absolute zero, validating that no residual compound is left behind.

  • Causality: Direct transfer minimizes the number of contaminated surfaces and reduces the risk of airborne dust generation.

Step 3: Reaction Setup (Palladium-Catalyzed Cyclization)

  • Action: Within the fume hood, add the required catalyst (e.g., 5 mol% Pd(OAc)₂) and oxidant (e.g., Cu(OAc)₂) to the Schlenk flask containing the biphenyl precursor[5]. Purge the vessel with argon or nitrogen, then introduce the anhydrous solvent (e.g., toluene) via a syringe.

  • Validation: Observe the dissolution of the powder. A homogenous mixture indicates successful solvation prior to heating.

  • Causality: While some C-H functionalization protocols tolerate oxygen, purging prevents premature oxidative degradation of the palladium catalyst[1].

Step 4: Workspace Decontamination

  • Action: Wipe down the analytical balance and fume hood surfaces with acetone or ethanol, followed by a secondary wipe with distilled water.

  • Validation: Perform a visual inspection under bright light to ensure no crystalline residue remains on the balance pan or hood floor before removing PPE.

HandlingWorkflow A 1. Fume Hood Setup & PPE Donning B 2. Anti-Static Weighing (Minimize Aerosols) A->B C 3. Direct Transfer to Schlenk Flask B->C D 4. Solvent/Catalyst Addition (e.g., Pd(OAc)2) C->D E 5. Surface Decontamination (Acetone/Ethanol Wipe) D->E F 6. Waste Segregation (Solid vs. Heavy Metal) E->F

Caption: Step-by-step operational workflow for safely handling biaryl amide precursors.

Mechanistic Context: Why We Handle It This Way

Understanding the chemical transformation helps rationalize the stringent handling requirements. 2-Acetamino-5-methyl-4'-methoxybiphenyl undergoes electrophilic palladation where the Pd(OAc)₂ catalyst coordinates to the amide moiety. This is followed by C-H activation and reductive elimination to form a substituted 9-acetylcarbazole, as detailed by the 5[5]. Because the amide group is highly reactive and essential for catalyst binding, protecting the compound from ambient moisture and cross-contamination during handling is critical for reaction yield.

MechanisticPathway A 2-Acetamino-5-methyl- 4'-methoxybiphenyl B Pd(OAc)2 Coordination (Amide Binding) A->B C Electrophilic Palladation (C-H Activation) B->C D Reductive Elimination (C-N Bond Formation) C->D E Substituted 9-Acetylcarbazole D->E F Cu(OAc)2 Oxidation (Pd(0) to Pd(II)) D->F Catalyst Regeneration F->B

Caption: Palladium-catalyzed tandem C-H functionalization and C-N bond formation pathway.

Spill Response and Disposal Plan

Immediate Spill Response:

  • Isolate: Evacuate personnel from the immediate vicinity and don a P100 respirator if the spill occurred outside a functioning fume hood.

  • Contain: Gently cover the solid spill with damp paper towels. Causality: Dampening the powder prevents dust generation and inhalation risks during cleanup.

  • Collect: Sweep up the material using a non-sparking tool and place it in a compatible, sealable hazardous waste container.

  • Decontaminate: Wash the spill site thoroughly with soap and water, then perform a final wipe with an appropriate organic solvent (e.g., ethanol).

Chemical Waste Disposal:

  • Solid Waste: Dispose of unreacted 2-Acetamino-5-methyl-4'-methoxybiphenyl, along with contaminated consumables (gloves, weighing paper, damp towels), in a designated "Halogen-Free Organic Solid Waste" container.

  • Liquid Waste: Reaction filtrates containing solvents (toluene/dioxane) and transition metal catalysts (Pd, Cu) must be strictly segregated into "Heavy Metal Organic Waste" carboys to comply with environmental regulations and prevent dangerous cross-contamination[5].

References

  • Hoffman Fine Chemicals. "CAS 1217-87-4 | 2-Acetamino-4'-methoxybiphenyl".
  • Chemsrc. "N-(4'-methoxy-[1,1'-biphenyl]-4-yl)acetamide".
  • Benchchem. "3,6-Dimethyl-9H-carbazole | 5599-50-8 | Benchchem".
  • Tsang, W. C. P., et al. "A Palladium-Catalyzed Method for the Synthesis of Carbazoles via Tandem C-H Functionalization and C-N Bond Formation". Journal of Organic Chemistry, PMC (NIH).

Sources

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